Product packaging for Calcium molybdate(Cat. No.:CAS No. 7789-82-4)

Calcium molybdate

Cat. No.: B1668224
CAS No.: 7789-82-4
M. Wt: 200.03 g/mol
InChI Key: RKZUBBQQQBQBGT-UHFFFAOYSA-N
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Description

Overview of Functional Ternary Oxides in Advanced Materials Science

Functional ternary oxides, which are compounds consisting of oxygen and two other different metal elements, represent a significant and expanding class of materials in advanced materials science. Their importance stems from the vast possibilities for tuning their physicochemical properties by altering their composition and structure. scirp.orgresearchgate.net The introduction of a third element into a binary oxide matrix allows for the creation of new materials with enhanced or entirely new functionalities not present in the simpler parent oxides. researchgate.net These materials exhibit a wide array of structures, including perovskite, spinel, and scheelite, which in turn dictates their electronic, optical, and magnetic behaviors. scirp.org The ability to tailor these properties makes ternary oxides crucial for a variety of technological applications, such as in sensors, catalysts, energy storage, and electronic devices. researchgate.netresearchgate.net

Significance of Scheelite-Type Molybdates in Contemporary Research

Among the various ternary oxides, those with a scheelite-type structure, named after the mineral scheelite (calcium tungstate, CaWO₄), are of particular interest in contemporary research. rsc.org Molybdates with the general formula AMoO₄, where 'A' is a divalent cation like Ca²⁺, Sr²⁺, or Ba²⁺, crystallize in this tetragonal structure. rsc.orgresearchgate.net The scheelite structure is characterized by [MoO₄]²⁻ tetrahedral units and [AO₈] dodecahedral units. researchgate.net This structure provides an excellent host lattice for doping with various ions, particularly rare-earth elements, which can significantly modify the material's properties. rsc.org The high thermal stability and the unique optical and electronic properties of scheelite-type molybdates make them promising candidates for applications such as phosphors, solid-state lasers, and scintillators. rsc.orgresearchgate.net

Historical Context and Evolution of Calcium Molybdate (B1676688) Studies

Calcium molybdate is a naturally occurring mineral known as powellite. researchgate.net Historically, the production of this compound for industrial applications, such as in the manufacturing of ferromolybdenum and molybdenum steel, involved processes like precipitating it from an alkali metal molybdate solution using a calcium salt. indianchemicalsociety.com Early 20th-century patents describe methods for producing this compound by reacting roasted molybdenite with milk of lime. indianchemicalsociety.com The evolution of this compound studies has been driven by the need for materials with specific functionalities. Early research focused on its basic synthesis and use in metallurgy. However, with the advent of advanced characterization techniques and a deeper understanding of materials science, the focus has shifted towards synthesizing nanostructured this compound and exploring its unique size- and morphology-dependent properties for high-tech applications. mdpi.com

Academic Research Trends and Future Prospects for CaMoO₄

Current academic research on this compound is vibrant and multifaceted, with a strong emphasis on nanotechnology and its applications in optoelectronics and environmental remediation. A significant trend is the development of various synthesis methods to control the size, morphology, and crystallinity of CaMoO₄ nanoparticles, as these factors critically influence their performance. mdpi.com There is a growing interest in doping CaMoO₄ with rare-earth and other ions to tune its photoluminescent properties for use in advanced phosphors and white light-emitting diodes (WLEDs). rsc.org Furthermore, the photocatalytic activity of this compound is being extensively investigated for the degradation of organic pollutants in water. arxiv.orgresearching.cn Future prospects for CaMoO₄ research are likely to focus on the development of more efficient and environmentally friendly synthesis routes, the fabrication of CaMoO₄-based heterostructures and nanocomposites with enhanced functionalities, and the exploration of its potential in emerging fields such as biomedicine and energy storage. mdpi.com The use of computational modeling to predict and understand the properties of doped and nanostructured CaMoO₄ is also expected to become more prominent. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaMoO4-6 B1668224 Calcium molybdate CAS No. 7789-82-4

Properties

CAS No.

7789-82-4

Molecular Formula

CaMoO4-6

Molecular Weight

200.03 g/mol

IUPAC Name

calcium;molybdenum;oxygen(2-)

InChI

InChI=1S/Ca.Mo.4O/q+2;;4*-2

InChI Key

RKZUBBQQQBQBGT-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-].[Ca+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo]

Appearance

Solid powder

density

4.4 g/cm³

Other CAS No.

7789-82-4

physical_description

WHITE CRYSTALLINE POWDER.

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Solubility in water, g/100ml at 25 °C: 0.005 (very poor)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calcium molybdate

Origin of Product

United States

Synthesis Methodologies and Nanostructure Engineering of Calcium Molybdate

Solution-Based Synthesis Approaches for Calcium Molybdate (B1676688)

Solution-based methods are widely employed for the synthesis of calcium molybdate due to their versatility in controlling particle size, morphology, and crystallinity at relatively low temperatures. These approaches involve the reaction of precursors in a liquid medium, facilitating homogenous nucleation and growth of CaMoO₄ crystals.

Co-precipitation Techniques for CaMoO₄ Nanoparticle Formation

Co-precipitation is a straightforward and effective method for the synthesis of this compound nanoparticles. This technique involves the simultaneous precipitation of calcium and molybdate ions from a solution upon the addition of a precipitating agent. The process is typically carried out in aqueous solutions or mixed solvents. semanticscholar.org

The morphology and aggregation of the resulting CaMoO₄ particles can be controlled by tuning various reaction parameters, including solvent composition, the concentration of reactants, and reaction time. rsc.org For instance, a simple co-precipitation method involving the reaction of calcium sulfate (B86663) (CaSO₄) and sodium molybdate (Na₂MoO₄) in deionized water has been successfully used to prepare CaMoO₄. psu.edu The resulting product can then be dried at a temperature of 105 °C. psu.edu The versatility of this method allows for the formation of diverse structures, from simple nanoparticles to more complex mesostructures. semanticscholar.org

A variety of organic additives can also be introduced during co-precipitation to influence the morphology and luminescent properties of the final product. nih.gov Furthermore, post-synthesis treatments, such as microwave-assisted hydrothermal processing, can be applied to co-precipitated particles to further modify their size and shape. rsc.org

Precursor 1Precursor 2SolventResulting MorphologyReference
Calcium Sulfate (CaSO₄)Sodium Molybdate (Na₂MoO₄)Deionized WaterNanoparticles psu.edu
Calcium Chloride (CaCl₂)Ammonium (B1175870) Molybdate ((NH₄)₆Mo₇O₂₄)Ethylene (B1197577) Glycol with Sodium Dodecyl SulfateNotched Microspheres rsc.org

Hydrothermal and Solvothermal Syntheses of CaMoO₄ Architectures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In the hydrothermal method, water is used as the solvent, while the solvothermal method employs organic solvents. nih.govgoogle.com These methods offer excellent control over the size, shape, and crystallinity of the resulting CaMoO₄ architectures. unesp.br

Microwave-assisted hydrothermal and solvothermal techniques have emerged as rapid and energy-efficient alternatives. unesp.br In a microwave-assisted solvothermal synthesis, a solution of calcium acetate (B1210297) hydrate (B1144303) in propane-1,3-diol can be heated in a sealed Teflon autoclave within a microwave system. researchgate.net This process can yield irregular spherical-like CaMoO₄ nanoparticles. researchgate.net The duration of the microwave processing time can influence the final particle characteristics. researchgate.net

Researchers have successfully synthesized various CaMoO₄ nanostructures, including nano-octahedrons and nanoparticles with average sizes around 28 nm, using microwave-assisted hydrothermal and solvothermal methods in the presence of different solvents like water and ethylene glycol. rsc.org The choice of solvent plays a crucial role in determining the particle morphology. rsc.org

MethodSolventTemperatureTimeResulting Particle Size/MorphologyReference
Microwave-Assisted HydrothermalWater with Polyethylene (B3416737) Glycol120 °CVarious50-61 nm (width) & 68-127 nm (height) nano-octahedrons rsc.org
Microwave-Assisted SolvothermalPropane-1,3-diol120 °C10, 30, 60 minIrregular spherical-like nanoparticles researchgate.net
Microwave RadiationEthylene GlycolNot specifiedNot specified~28 nm nanoparticles rsc.org

Microemulsion and Miniemulsion Routes for Controlled CaMoO₄ Nanostructures

Microemulsion and miniemulsion techniques offer a confined environment for the synthesis of nanoparticles, allowing for precise control over their size and shape. These methods utilize thermodynamically stable isotropic dispersions of two immiscible liquids, where one liquid is dispersed as droplets in the other, stabilized by a surfactant. Reverse micelles, which are water-in-oil microemulsions, act as nanoreactors for the synthesis of inorganic nanoparticles. psu.edunih.gov

An inverse miniemulsion approach has been effectively used for the controlled synthesis of undoped and Eu³⁺-doped this compound crystalline nanophosphors at room temperature. semanticscholar.org This method involves confining the reaction within the nanodroplets of the miniemulsion, which leads to significant control over the final particle characteristics. semanticscholar.org A comparison with conventional batch synthesis highlights the advantages of this confined space approach. semanticscholar.org

The use of an inverse miniemulsion resulted in the formation of 12 nm spherical nanoparticles with a narrow size distribution, a significant improvement over the 58 nm irregularly shaped and aggregated particles produced via a standard batch synthesis. semanticscholar.org The average crystallite size of CaMoO₄ synthesized in an inverse miniemulsion was found to be dependent on the concentration of the precursor solutions, increasing from approximately 8 nm to 15 nm as the concentration increased from 0.15 M to 2.0 M. semanticscholar.org

Synthesis MethodAverage Particle SizeMorphologyKey AdvantageReference
Inverse Miniemulsion12 nmSpherical, narrow size distributionPrecise control over size and shape semanticscholar.org
Batch Synthesis58 nmIrregularly shaped, aggregatedSimpler setup semanticscholar.org

Sonochemical Preparation of CaMoO₄ Materials

Sonochemical synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This method is known for its ability to produce novel materials with unusual properties. The extreme conditions created during cavitation, such as localized high temperatures and pressures, can lead to the formation of unique nanostructures. While the search results mention sonochemical routes as a known method for synthesizing CaMoO₄ nanoparticles, detailed specific studies were not prominently available in the provided context. rsc.org

High-Temperature and Solid-State Synthesis of this compound

High-temperature and solid-state methods are traditional and powerful routes for producing highly crystalline, phase-pure inorganic compounds like this compound. These techniques typically involve the reaction of solid precursors at elevated temperatures.

Combustion Synthesis for CaMoO₄ Crystalline Phases

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is an energy-efficient method that utilizes a self-sustaining exothermic reaction to produce materials. This technique has been successfully employed to synthesize CaMoO₄ nanoparticles. nih.gov

In a typical combustion synthesis of CaMoO₄, stoichiometric amounts of calcium nitrate (B79036) and ammonium molybdate are dissolved in deionized water with urea (B33335) acting as a fuel. nih.gov The pH of the solution is adjusted, and the solution is then heated to initiate the combustion reaction. The dehydrated precursor mixture is then transferred to a furnace and heated to temperatures such as 300 °C or 500 °C. nih.gov

The synthesis temperature has a significant impact on the crystallinity and microstructure of the resulting CaMoO₄. Material synthesized at 500 °C exhibits higher crystallinity and larger grain sizes compared to that produced at 300 °C. nih.gov For instance, CaMoO₄ synthesized at 300 °C consisted of densely agglomerated, roughly spherical particles with diameters of 100-120 nm, while the material produced at 500 °C showed fused, irregular-shaped grains. nih.gov Despite the differences in crystallinity and morphology, phase-pure this compound can be obtained at temperatures as low as 300 °C using this method. nih.gov

Synthesis TemperatureCrystallinityMorphologyParticle/Grain SizeReference
300 °CPoorly crystallineDensely agglomerated, roughly spherical100-120 nm nih.gov
500 °CHighly crystallineFused, irregular-shaped grainsNot specified nih.gov

Conventional Solid-State Reaction Routes for CaMoO₄ Ceramics

The conventional solid-state reaction route is a foundational method for synthesizing scheelite-type this compound (CaMoO₄) ceramics. researchgate.net This technique involves the high-temperature reaction of precursor materials in their solid phases. Typically, stoichiometric amounts of calcium carbonate (CaCO₃) and molybdenum trioxide (MoO₃) or other suitable oxides are intimately mixed through processes like ball milling to ensure homogeneity.

The mixture is then subjected to a high-temperature calcination process. Sintering temperatures are crucial, with studies showing that a minimal temperature of 800°C is often required to form a CaMoO₄ solid solution. researchgate.net While effective for producing crystalline CaMoO₄, conventional solid-state methods often require extended periods at high temperatures (e.g., 500–1000°C for 2–8 hours) to achieve high crystallinity and the desired stoichiometry. researchgate.netdtic.mil The resulting materials are typically in powder form, which can then be processed into dense ceramic bodies. researchgate.net X-ray diffraction (XRD) is commonly used to confirm the formation of the desired monophasic tetragonal CaMoO₄ structure. researchgate.net

Advanced and Green Synthesis Strategies for this compound

In response to the limitations of conventional methods, which often involve high energy consumption and offer limited control over particle morphology, advanced and green synthesis strategies have been developed.

Microfluidic Approaches for Tunable CaMoO₄ Nanoparticle Synthesis

Microfluidic synthesis has emerged as a novel and green approach for producing this compound nano- and microstructures with a high degree of control. researchgate.net This method utilizes continuous-flow microreactors, which offer superior mass transport, mixing, and heat exchange compared to batch processes. researchgate.net In a typical setup, precursor solutions, such as sodium molybdate and calcium nitrate, are pumped into the microreactor where they mix under controlled conditions. rsc.org

The precise control over parameters like flow rate, reagent concentration, solvent composition, and temperature within the microfluidic channels allows for the targeted formation of small and monodispersed nanoparticles. researchgate.net For instance, by systematically varying the viscosity and dielectric constant of the solvent system (e.g., water/ethanol (B145695) mixtures), researchers can influence the nucleation and growth stages of particle formation. researchgate.net This approach has been successfully used to synthesize undoped and Europium-doped CaMoO₄ at room and low temperatures, demonstrating its versatility in creating tailored functional materials. researchgate.net

Electrospinning Fabrication of CaMoO₄ Nanofibers

Electrospinning is a versatile and cost-effective technique for fabricating one-dimensional (1D) nanofibers. acs.orgresearchgate.net For this compound, this is often achieved through a combination of the sol-gel process and electrospinning. acs.orgresearchgate.net A precursor solution is prepared, typically containing calcium and molybdenum sources along with a polymer, such as polyvinylpyrrolidone (B124986) (PVP), which provides the necessary viscosity for spinning. acs.org

This viscous solution is then ejected through a nozzle under a high-voltage electric field, which stretches the polymer solution into continuous nanofibers that are collected on a grounded target. researchgate.netmdpi.com The as-spun fibers are typically amorphous and contain the polymer template. researchgate.net Therefore, a subsequent calcination (heat treatment) step is required to remove the polymer and induce crystallization, resulting in pure CaMoO₄ nanofibers composed of interconnected nanoparticles. acs.orgresearchgate.net This method allows for the production of nanofibers with high surface-area-to-volume ratios, which is advantageous for applications in luminescence and catalysis. acs.orgresearchgate.net

Valorization of Industrial Waste in CaMoO₄ Production (e.g., Phosphogypsum)

In a significant advancement for sustainable chemistry, researchers have developed methods to synthesize this compound using industrial waste as a primary raw material. mdpi.com Phosphogypsum (PG), a by-product of the phosphate (B84403) fertilizer industry, is a major source of such waste and is primarily composed of calcium sulfate. mdpi.commdpi.com

An economical and environmentally friendly method involves reacting Moroccan phosphogypsum with sodium molybdate at room temperature. mdpi.comresearcher.life The process is a co-precipitation method that involves mixing the reagents in a single step without the need for pH adjustments, surfactants, or subsequent thermal treatments. mdpi.com The solid CaMoO₄ product is then separated by filtration, washed, and dried. mdpi.comresearchgate.net This innovative approach successfully valorizes an abundant industrial waste product, converting it into high-purity CaMoO₄ nanoparticles (with reported particle sizes as small as 12 nm). mdpi.comresearchgate.net This not only provides a cost-effective synthesis route but also contributes to environmental sustainability by reducing industrial waste stockpiles. mdpi.comresearcher.life

Mechanistic Studies and Parameter Control in CaMoO₄ Synthesis

Understanding the mechanisms of formation and the influence of key reaction parameters is critical for the rational design and synthesis of CaMoO₄ materials with desired properties.

Influence of Reaction Temperature on CaMoO₄ Crystallinity and Phase Evolution

Reaction and calcination temperature is a critical parameter that profoundly influences the crystallinity, crystallite size, and phase purity of this compound. nih.gov Studies using various synthesis methods, including combustion and solvothermal routes, consistently show that higher temperatures lead to materials with enhanced crystallinity. rsc.orgresearchgate.net

For instance, CaMoO₄ synthesized via a combustion route at 300°C was found to be poorly crystalline, whereas the material produced at 500°C was highly crystalline. nih.gov Despite the difference in crystallinity, both temperatures yielded phase-pure CaMoO₄ with a powellite structure, indicating that the phase can be formed at temperatures as low as 300°C. nih.gov Similarly, for nanoparticles produced by a solution combustion method, increasing the post-synthesis calcination temperature was found to directly increase the average crystallite size. researchgate.net This increase in crystallite size with temperature is a general trend observed in crystal growth, as higher temperatures provide the necessary energy for atomic diffusion and lattice arrangement, leading to larger and more ordered crystalline domains. ias.ac.in

The following table summarizes findings on the effect of temperature on the crystallite size of CaMoO₄.

Synthesis/Calcination Temperature (°C)Resulting Average Crystallite/Particle Size (nm)Synthesis MethodSource
300Poorly CrystallineCombustion nih.gov
500Highly CrystallineCombustion nih.gov
As-synthesized (No Calcination)~22Solution Combustion researchgate.net
500~31Solution Combustion (Calcined) researchgate.net
700~44Solution Combustion (Calcined) researchgate.net
Room Temperature12Co-precipitation from Phosphogypsum mdpi.com

Impact of pH on CaMoO₄ Morphology and Particle Aggregation

The pH of the reaction medium is a critical parameter that profoundly influences the morphology and aggregation of this compound (CaMoO₄) nanoparticles during synthesis. The pH dictates the species of molybdate ions present in the solution and the surface charge of the newly formed particles, which in turn governs the electrostatic interactions and the subsequent assembly of the nanoparticles.

In the synthesis of CaMoO₄, precursor solutions such as sodium molybdate and calcium nitrate have their own intrinsic pH values, which are reported to be around 6.5 and 4.5, respectively. rsc.org According to the speciation diagram for molybdenum oxyanions, the monomeric molybdate ion (MoO₄²⁻) is the predominant species in solutions with a pH greater than 6. rsc.org To ensure the presence of these monomeric ions for a controlled reaction, the pH of the solution is often adjusted. For instance, in a combustion synthesis route, the pH is adjusted to 7 by the addition of an ammonia (B1221849) solution to facilitate the formation of phase-pure CaMoO₄. nih.gov

In some synthesis protocols, a highly alkaline environment is intentionally created. By adding ammonium hydroxide (B78521) to raise the pH to 14, the rate of hydrolysis between the molybdenum and calcium ions is intensified, which can influence the final crystal structure and morphology. cdmf.org.br Conversely, in the recovery of molybdenum from this compound waste, pH adjustments are crucial for selective precipitation. For example, molybdic acid is precipitated from a nitric acid solution, and any remaining calcium ions can be precipitated as CaMoO₄ by adjusting the pH to 8. ibs.re.kr

The stability of the nanoparticle dispersion is also heavily dependent on pH. In a study on silver nanoparticles, it was observed that in the pH range of 3 to 7, aggregation of nanoparticles occurred due to electrostatic interactions between partially ionized surface groups. scielo.br Outside this range, at lower or higher pH values, the nanoparticles were more stable and less aggregated due to uniform surface charges (either all protonated or all deprotonated), leading to repulsion. scielo.br While this study was on silver nanoparticles, the fundamental principles of colloidal stability and particle aggregation are applicable to CaMoO₄ synthesis. The aggregation of nanoparticles is influenced by the balance between attractive van der Waals forces and repulsive electrostatic forces, a competition that is directly affected by the solution's pH. rsc.orgnih.gov

The morphology of molybdate-based materials has been shown to be pH-dependent in other systems as well. For instance, in the hydrothermal synthesis of MoS₂, the morphology transformed from irregular grain-like particles at a pH of 4.5 to flower-like structures at a pH of 9.5. researchgate.netsemanticscholar.org This highlights the transformative role of pH in directing the self-assembly and final morphology of the resulting material.

A summary of the effect of pH on the synthesis and morphology of CaMoO₄ and related materials is presented in the table below.

pH ValuePrecursors/SystemObservationReference
4.5Ammonium tetrathiomolybdate (B108656) (MoS₂ synthesis)Aggregates of irregular grain-like particles researchgate.net
6.5Sodium molybdate solutionAutogenic pH, MoO₄²⁻ is the main species above pH 6 rsc.org
7Calcium nitrate, ammonium molybdate, ureaAdjusted to ensure monomeric (MoO₄)²⁻ ions nih.gov
8Molybdic acid and calcium ionsPrecipitation of remaining Ca²⁺ as CaMoO₄ ibs.re.kr
9.5Ammonium tetrathiomolybdate (MoS₂ synthesis)Flower-like morphology researchgate.netsemanticscholar.org
14Molybdic acid, calcium nitrate, ammonium hydroxideIntensified rate of hydrolysis between Mo and Ca ions cdmf.org.br

Role of Solvent Composition and Surfactants in CaMoO₄ Nanostructure Control

The choice of solvent and the use of surfactants are pivotal in directing the nucleation and growth of this compound (CaMoO₄) nanostructures. These components can influence the reaction kinetics, particle morphology, and aggregation state by altering the properties of the reaction medium and by selectively adsorbing onto crystal facets.

The composition of the solvent, particularly the use of mixed solvent systems, has been demonstrated to be an effective tool for tuning the size and shape of CaMoO₄ particles. In a microfluidic synthesis approach, water/ethanol mixtures were employed, and by varying the ethanol content, the viscosity and dielectric constant of the medium were modified. rsc.org This, in turn, influenced the electrostatic and van der Waals interactions that govern the self-assembly of primary particles. rsc.org Similarly, the use of different water/ethylene glycol solvent ratios in a microwave-assisted hydrothermal/solvothermal synthesis has been shown to control the evolution of CaMoO₄ crystal morphology. acs.org The concentration of ethylene glycol in the aqueous solution plays a significant role in the resulting structure. acs.org

The use of organic solvents can also lead to distinct morphologies. For instance, the synthesis of CaMoO₄ in propane-1,2-diol via a microwave-assisted solvothermal method resulted in the formation of irregular spherical-like nanoparticles. unesp.br The high concentration of the organic solvent led to the capping of all crystal faces, thereby inhibiting preferential growth in any specific direction. unesp.br The viscosity of the solvent is also a key factor; while a high viscosity can decrease the mobility of primary particles, the high temperatures in microwave-assisted synthesis can lower the viscosity, promoting effective collisions and growth. unesp.br

Surfactants, or surface-active agents, are molecules that can adsorb at interfaces and alter the surface energies of different crystal facets. researchgate.net By selectively adsorbing to certain crystallographic planes, surfactants can inhibit or promote growth in specific directions, thus controlling the final shape of the nanocrystals. researchgate.net In the synthesis of CaMoO₄, both surfactant-assisted and surfactant-free methods have been explored.

Surfactant-free routes, often employing hydrothermal methods, have been successful in producing novel hierarchical nanostructures like erythrocyte-like CaMoO₄. rsc.org Sonochemical methods in aqueous solutions without surfactants have also yielded rod-like CaMoO₄ nanostructures. researchgate.net

On the other hand, the addition of surfactants provides another layer of control. In a microwave synthesis of Eu³⁺-doped CaMoO₄, the use of polyethylene glycol (PEG2000) as a surfactant was found to enhance the luminescence intensity, which is closely tied to the crystallinity and morphology of the host material. scirp.org In another study, the use of ethyl 4-dimethylaminobenzoate (EDA) and 1,2,4,5-benzenetetracarboxylic dianhydride (BTD) as surfactants in a microwave-assisted hydrothermal synthesis of CaMoO₄ was investigated to control the final morphology of the aggregates. cdmf.org.br The impact of surfactants is not always to inhibit crystal growth; in some systems, such as amorphous celecoxib, surfactants were found to increase the crystal growth rate. nih.gov

The table below summarizes the effects of different solvents and surfactants on the morphology of CaMoO₄.

Solvent/Surfactant SystemSynthesis MethodResulting Morphology/EffectReference
Water/Ethanol mixturesMicrofluidic precipitationTunable particle and crystallite size by varying solvent ratio rsc.org
Water/Ethylene Glycol mixturesMicrowave-assisted hydrothermal/solvothermalMorphological evolution dependent on ethylene glycol concentration acs.org
Propane-1,2-diolMicrowave-assisted solvothermalIrregular spherical-like nanoparticles unesp.br
None (Surfactant-free)HydrothermalErythrocyte-like hierarchical nanostructures rsc.org
None (Surfactant-free)SonochemicalRod-like nanostructures researchgate.net
Polyethylene glycol (PEG2000)Microwave synthesisEnhanced luminescence intensity scirp.org
Ethyl 4-dimethylaminobenzoate (EDA)Microwave-assisted hydrothermalControl of aggregate morphology cdmf.org.br
1,2,4,5-benzenetetracarboxylic dianhydride (BTD)Microwave-assisted hydrothermalControl of aggregate morphology cdmf.org.br

Effects of Precursor Concentration and Molar Ratios on CaMoO₄ Growth

The concentration of precursors and their molar ratios are fundamental parameters in the synthesis of this compound (CaMoO₄) that directly impact the nucleation and growth kinetics, and consequently, the size, crystallinity, and morphology of the final product.

In a typical combustion synthesis of CaMoO₄, stoichiometric amounts of the precursors—calcium nitrate, ammonium molybdate, and urea—are used. nih.gov The precise control of these amounts is crucial for obtaining a phase-pure product. The initial concentration of reactants can significantly affect the rate of aggregation of nanoparticles. nih.gov Studies on the kinetics of CaMoO₄ crystallization from molten lithium chloride solutions have shown that the crystal size increases with the crystallization period, and the growth rate is higher at higher temperatures. ias.ac.in However, after a certain period, the growth rate slows down, which could be limited by surface kinetic processes or spontaneous nucleation of new crystals. ias.ac.in

The molar ratio of the constituent ions, specifically the Ca²⁺ to MoO₄²⁻ ratio, is a key factor in controlling the properties of the resulting material. While not directly on CaMoO₄, a study on calcium-based sorbents for CO₂ capture investigated the effect of the Ca/Mg molar ratio. ustb.edu.cn It was found that the optimal Ca/Mg molar ratio led to a specific morphology and structure that enhanced the material's performance. ustb.edu.cn Doping with MgO was shown to prevent the agglomeration and growth of CaO crystallites, with the average grain size of CaO decreasing as the MgO content increased. ustb.edu.cn This provides an analogous understanding of how varying the molar ratios of components in a composite material can influence its nanostructure.

In the context of doped CaMoO₄, the concentration of the dopant ion, which is a precursor component, also plays a critical role. For instance, in the synthesis of Eu³⁺-doped CaMoO₄ nanocomposites, the luminescence intensity was found to be dependent on the molar ratio of Eu³⁺. scirp.org The intensity increased with the doping amount up to a certain point (a molar ratio of 0.10), after which it decreased due to concentration quenching. scirp.org This indicates that the precursor concentration not only affects the physical structure but also the functional properties of the material, which are often intrinsically linked to the crystal structure and morphology.

The following table summarizes the effects of precursor concentration and molar ratios on the synthesis of CaMoO₄ and related materials.

Precursor SystemKey ParameterObservationReference
Calcium nitrate, ammonium molybdate, ureaStoichiometric amountsUsed for combustion synthesis of phase-pure CaMoO₄ nih.gov
CaMoO₄ in molten LiClCrystallization period and temperatureCrystal size increases with cooling period and temperature ias.ac.in
Calcium-based sorbents with MgOCa/Mg molar ratioOptimal ratio enhances CO₂ capture; MgO prevents CaO grain growth ustb.edu.cn
Eu³⁺-doped CaMoO₄Eu³⁺ molar ratioLuminescence intensity is maximized at a molar ratio of 0.10 scirp.org

Time-Resolved Investigations of CaMoO₄ Particle Formation and Self-Assembly

Understanding the kinetics of particle formation and the mechanisms of self-assembly is crucial for the rational design and synthesis of this compound (CaMoO₄) with controlled morphologies. Time-resolved studies, which monitor the evolution of the system at different stages of the reaction, provide invaluable insights into these processes.

The formation of complex, hierarchical structures of CaMoO₄ has been shown to occur through a multi-step process. A time-resolved scanning electron microscopy (SEM) study revealed that spherical microstructures of CaMoO₄ form through progressive stages of self-assembly. rsc.org The process begins with the formation of ellipsoidal-like structures, which then evolve into dumbbell shapes, and finally into complete spherules. rsc.org This type of morphogenesis, known as oriented attachment, is driven by the mutual alignment of primary particles, likely influenced by electrostatic and van der Waals forces. rsc.org

The kinetics of CaMoO₄ crystallization have also been investigated by studying the growth of crystals over time. In a study on the crystallization of CaMoO₄ from a molten lithium chloride solution, the average length and width of the crystals were measured at different cooling periods. ias.ac.in The results showed that the crystal size increased with the duration of the cooling period, with the growth rate being higher at a higher initial temperature. ias.ac.in The degree of crystallization also increased with time, reaching a maximum of 0.90. ias.ac.in This indicates that the growth is a time-dependent process that eventually slows down as the system approaches equilibrium or as the growth becomes limited by other factors. ias.ac.in

The growth mechanism of CaMoO₄ nanoparticles has been further elucidated through transmission electron microscopy (TEM) studies at different synthesis times. In a microwave-assisted solvothermal synthesis, TEM micrographs showed that primary particles are formed initially from the dissolved ions. unesp.br These primary particles then collide and rearrange themselves to form discrete nanoparticles. unesp.br The process is described as an imperfect oriented attachment, where there might be different crystallographic orientations at the interface between the aggregated particles. unesp.br

The following table presents findings from time-resolved investigations into the formation of CaMoO₄.

Investigation TechniqueTime-Dependent ParameterObservationGrowth MechanismReference
Scanning Electron Microscopy (SEM)Reaction progressionEvolution from ellipsoidal to dumbbell to spherical microstructuresSelf-assembly via oriented attachment rsc.org
Optical MicroscopyCooling period (crystallization time)Crystal length and width increase with cooling periodSurface kinetic processes ias.ac.in
Transmission Electron Microscopy (TEM)Synthesis time (10, 30, 60 min)Formation of primary particles followed by collision and rearrangementImperfect oriented attachment unesp.br

Crystallographic and Structural Characterization of Calcium Molybdate

Crystal Structure Analysis of Scheelite-Type CaMoO₄ (Tetragonal, I4₁/a Space Group)

Calcium molybdate (B1676688) crystallizes in the scheelite structure type, which is a tetragonal crystal system. benchchem.comwikipedia.orgnewpiezo.com This structure belongs to the I4₁/a space group. benchchem.comwikipedia.orgnewpiezo.commaterialsproject.orgresearchgate.netresearchgate.netrsc.org In the CaMoO₄ structure, calcium ions (Ca²⁺) are coordinated to eight oxygen ions (O²⁻) in a distorted dodecahedral arrangement. newpiezo.commaterialsproject.org Molybdenum ions (Mo⁶⁺) are located in the center of distorted oxygen tetrahedra, forming isolated [MoO₄]²⁻ anionic groups. newpiezo.commaterialsproject.org These [MoO₄]²⁻ tetrahedra are interconnected by the Ca²⁺ ions. newpiezo.com The scheelite structure is common among ABO₄ compounds, where A is a divalent cation (like Ca, Sr, Ba) and B is a hexavalent cation (like Mo, W). benchchem.com

The coordination environment around the Ca²⁺ ion involves eight oxygen atoms with varying bond lengths. Specifically, there are four shorter Ca-O bonds and four longer Ca-O bonds. materialsproject.org The Mo⁶⁺ ion is bonded to four equivalent oxygen atoms in a tetrahedral geometry with a characteristic Mo-O bond length. materialsproject.org

Phase Purity and Crystallinity Assessment of CaMoO₄ Materials (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a primary technique used to assess the phase purity and crystallinity of CaMoO₄ materials. benchchem.comresearchgate.netrsc.orgncl.edu.twazonano.comncl.ac.uk XRD patterns provide a unique fingerprint of the crystalline phases present in a sample. By comparing the experimental diffraction pattern to reference databases, such as the JCPDS (Joint Committee on Powder Diffraction Standards) database, the presence of the tetragonal scheelite phase (powellite) can be confirmed and any impurity phases can be identified. researchgate.netazonano.comncl.ac.uk

The sharpness and intensity of the diffraction peaks in an XRD pattern are indicative of the crystallinity of the material. azonano.com Sharper and more intense peaks correspond to higher crystallinity and larger crystallite sizes. researchgate.netazonano.com Conversely, broader and less intense peaks suggest lower crystallinity or smaller crystallite sizes, which is often observed in nanocrystalline materials. researchgate.netazonano.com XRD analysis can also be used to estimate crystallite size using methods like the Scherrer equation. rsc.orgazonano.com

Studies have shown that synthesis conditions, such as temperature, can influence the crystallinity of CaMoO₄. For instance, CaMoO₄ synthesized at higher temperatures via combustion routes has shown improved crystallinity compared to materials synthesized at lower temperatures. researchgate.net

Morphological Investigations of CaMoO₄ Nano- and Microstructures (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for investigating the morphology and microstructure of CaMoO₄ materials at the nano- and micro-scales. vpi2004.come3s-conferences.orgmdpi.comnih.govresearchgate.net

TEM, on the other hand, provides higher resolution images that can reveal the internal microstructure, crystallographic orientation, and defects within individual CaMoO₄ particles, especially at the nanoscale. vpi2004.come3s-conferences.orgnih.gov High-resolution TEM (HR-TEM) can even provide insights into the atomic arrangement and the presence of lattice fringes. rsc.orgresearchgate.net TEM is particularly useful for characterizing nanoparticles, providing information on their size, shape, and crystallinity. rsc.org

The morphology of CaMoO₄ can be influenced by the synthesis method and conditions. For example, studies on doped CaMoO₄ nanoparticles synthesized at low temperatures have used TEM to confirm their spherical shape. rsc.org SEM has been used to examine the microstructure and grain size of CaMoO₄-based ceramics. researchgate.net

Lattice Parameter Refinement and Structural Distortions in CaMoO₄

The precise determination of lattice parameters (a and c for the tetragonal system) is crucial for understanding the structural characteristics of CaMoO₄. wikipedia.orgmaterialsproject.orgresearchgate.netrsc.orgcdmf.org.br Rietveld refinement of powder XRD data is a powerful technique used to accurately determine lattice parameters and other structural parameters by fitting a calculated diffraction pattern to the experimentally observed one. rsc.orgcdmf.org.brutoledo.eduresearchgate.net This method allows for the refinement of parameters such as lattice constants, atomic positions, and peak profiles. cdmf.org.brutoledo.edu

Variations in lattice parameters can indicate structural distortions or the incorporation of dopant ions into the CaMoO₄ lattice. rsc.orgcdmf.org.br For instance, doping with rare-earth ions like Eu³⁺ can affect the lattice parameters and potentially lead to phase segregation if the solubility limit is exceeded. rsc.org

Structural distortions in CaMoO₄ can occur in the [MoO₄]²⁻ tetrahedra. These tetrahedra, ideally with Td symmetry, can become slightly distorted within the crystal lattice. cdmf.org.br These distortions can influence the material's properties, including its optical behavior. cdmf.org.br Rietveld refinement can provide details about bond distances and angles, offering insights into the nature and extent of these distortions. materialsproject.orgrsc.orgcdmf.org.br

Data from Rietveld refinement studies can be presented in tables to show the refined lattice parameters, atomic coordinates, and agreement factors (indicating the quality of the fit).

Defect Chemistry and Point Defect Studies in Calcium Molybdate

Defects in crystalline materials, including point defects like vacancies and interstitials, significantly influence their physical and chemical properties. unacademy.comresearchgate.netresearchgate.netmpg.decapes.gov.br In this compound, understanding the defect chemistry is important for applications where properties like ionic conductivity or luminescence are critical.

Point defects in ionic solids like CaMoO₄ can include Schottky defects (pairs of cation and anion vacancies) and Frenkel defects (an ion on an interstitial site paired with a vacancy on its normal site). unacademy.commpg.de Impurity defects can also be present when foreign ions are incorporated into the lattice, potentially creating vacancies to maintain charge neutrality. unacademy.com

Studies on defects in CaMoO₄ single crystals have employed techniques like X-ray diffraction topography to characterize lattice imperfections, including point-like defects (likely dislocations) and block structures. researchgate.net These methods are sensitive to lattice deformation and can provide information on the density and distribution of defects. researchgate.net

While specific detailed data tables on point defect concentrations in pure CaMoO₄ from the searches were limited, the principles of defect chemistry in ionic solids apply. The formation of defects is a thermally activated process, and their concentration is dependent on temperature and partial pressures of the constituent elements during synthesis or annealing. mpg.de Extrinsic defects can be intentionally introduced through doping, which can lead to the formation of vacancies or interstitials depending on the charge and size of the dopant ion and the site it occupies. unacademy.com

Further research involving techniques like impedance spectroscopy or theoretical calculations (e.g., Density Functional Theory) would be necessary to fully elucidate the types, concentrations, and migration energies of point defects in CaMoO₄.

Electronic Structure and Advanced Theoretical Computations of Calcium Molybdate

Density Functional Theory (DFT) Calculations for CaMoO₄ Electronic Properties

DFT calculations are a powerful tool for studying the electronic properties of materials like CaMoO₄. These first-principles calculations allow researchers to determine the geometry and electronic properties in various states. cdmf.org.brcdmf.org.br By simulating the interactions between electrons and atomic nuclei, DFT can predict properties such as band gaps, charge distribution, and the nature of chemical bonds. researchgate.netresearchgate.net Studies have utilized DFT at various levels of approximation, including the B3LYP functional, to investigate the structural and electronic properties of CaMoO₄ and its surfaces. cdmf.org.brcdmf.org.brunesp.br These calculations have shown good agreement with experimental results for lattice parameters and unit cell volume. cdmf.org.br DFT computations have also been used to understand the electronic structural evolution of CaMoO₄, particularly by examining the density of states patterns. diva-portal.orgrsc.org

Analysis of Energy Band Structures in Crystalline and Amorphous CaMoO₄

The energy band structure of CaMoO₄ is fundamental to understanding its electrical and optical behavior. DFT calculations have revealed that crystalline CaMoO₄ typically exhibits a direct band gap at the center of the Brillouin zone (Γ point). researchgate.netresearchgate.net The calculated band gap values can vary depending on the computational method and conditions used, but are generally reported to be in the range of 2.8 to 3.2 eV in theoretical studies, which are often smaller than experimental optical band gaps (around 3.9 eV) due to limitations in describing electron correlation. researchgate.netresearchgate.netresearchgate.netconicet.gov.ar The valence and conduction bands near the band gap are primarily influenced by molecular orbitals associated with the [MoO₄]²⁻ units. researchgate.net

Studies comparing crystalline and amorphous CaMoO₄ have indicated that the crystallinity influences energy storage capabilities, with amorphous CaMoO₄ potentially enabling faster energy storage and release, while crystalline forms may offer larger energy storage. diva-portal.org

Projected Density of States (PDOS) Investigations for CaMoO₄ Systems

Projected Density of States (PDOS) analysis provides detailed information about the contributions of specific atomic orbitals to the total density of states and the electronic bands. For CaMoO₄, PDOS calculations show that the conduction band is predominantly formed by the Mo 4d states, while the valence band is mainly composed of O 2p states near the Fermi level. rsc.org This indicates that the electronic transitions across the band gap primarily involve charge transfer between the oxygen and molybdenum atoms within the [MoO₄]²⁻ tetrahedra. mdpi.com PDOS investigations are crucial for understanding the nature of electronic states and how they are affected by factors like temperature or doping. diva-portal.orgrsc.orgconicet.gov.arresearchgate.netreadthedocs.io

Chemical Bonding Characteristics within CaMoO₄ (e.g., Mo-O vs. Ca-O Covalency)

The chemical bonding in CaMoO₄ involves both ionic and covalent contributions. Analysis of chemical bonding using methods like Mulliken bond population analysis within DFT indicates that the Mo-O bonds exhibit a more covalent character compared to the Ca-O bonds. researchgate.netresearchgate.netresearchgate.net This difference in covalency arises from the differing electronegativities and interactions between the constituent atoms. The Mo⁶⁺ cation is tetrahedrally coordinated to four O²⁻ anions, forming relatively strong covalent bonds within the [MoO₄]²⁻ complex anion. researchgate.netmaterialsproject.org The Ca²⁺ cation, in contrast, is in an eight-coordinate geometry with oxygen atoms, and the bonding has a more ionic character. materialsproject.org The charge transfer from Ca and Mo to O has been quantified in theoretical studies. researchgate.net

Theoretical Modeling of Doping Effects on CaMoO₄ Electronic Structure and Band Gap

Theoretical modeling, particularly using DFT, is invaluable for understanding how doping affects the electronic structure and band gap of CaMoO₄. Doping with various elements can introduce defects and alter the electronic properties, potentially tuning the band gap and creating new electronic states within it. For instance, theoretical studies on doping CaMoO₄ with rare-earth ions like Tb³⁺ have investigated the resulting electronic properties and their influence on optical behavior. cdmf.org.brufrn.br

Doping can lead to the introduction of defect states, such as those associated with oxygen vacancies, which can introduce states of Mo d character into the band gap. aps.org The energy of these defect states is sensitive to their occupancy. aps.org Theoretical calculations have also shown that doping with elements like high-spin Ni nanoparticles can tune the electronic structure and decrease the band gap of CaMoO₄ nanofibers. acs.org This tuning of the band gap through doping is a key aspect explored in theoretical studies aimed at optimizing CaMoO₄ for applications like supercapacitors and photoluminescent materials. cdmf.org.brufrn.bracs.orgarxiv.orgacs.org

Spectroscopic Characterization of Calcium Molybdate

Vibrational Spectroscopy of CaMoO₄

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for understanding the molecular vibrations and structural characteristics of CaMoO₄. These techniques probe the specific vibrational modes associated with the Mo–O bonds within the tetrahedral [MoO₄]²⁻ clusters and the lattice dynamics involving the [CaO₈] clusters.

According to group theory, tetragonal CaMoO₄ exhibits 26 vibrational modes, which are classified into non-degenerate A and B modes and doubly degenerate E modes. unesp.br The Ag, Bg, and Eg vibrations are Raman-active, while the Au and Eu modes are infrared-active. unesp.br

Fourier Transform Infrared (FT-IR) Spectroscopy of Mo–O Vibrational Modes

FT-IR spectroscopy is employed to identify the infrared-active vibrational modes in CaMoO₄, particularly those related to the stretching and bending vibrations of the Mo–O bonds within the [MoO₄]²⁻ tetrahedra. A prominent absorption peak in the IR spectra of CaMoO₄ is typically observed in the region of 791-803 cm⁻¹, which is attributed to the Mo–O antisymmetric stretching vibration of the [MoO₄]²⁻ tetrahedra. mdpi.comresearchgate.net A weaker peak linked to the bending vibration of Mo–O can appear at lower wavenumbers, such as around 429 cm⁻¹. mdpi.com Other bands in the 500–1000 cm⁻¹ region are also characteristic of Mo–O stretching modes. researchgate.net

Raman Spectroscopy of Tetrahedral [MoO₄]²⁻ and Octahedral [CaO₈] Clusters

Raman spectroscopy is a powerful tool for investigating the vibrational properties and structural characteristics of crystalline materials like CaMoO₄. mdpi.com The Raman spectra of calcium molybdate (B1676688) are generally classified into two main types of vibrational modes: external and internal. mdpi.com

Internal modes correspond to vibrations occurring within the [MoO₄]²⁻ clusters, considering the center of mass in a stationary state. mdpi.comresearchgate.net These modes are associated with the symmetric and antisymmetric stretching and bending vibrations of the Mo–O bonds. Specific Raman-active modes associated with the symmetric stretching of the [MoO₄] tetrahedral cluster are observed at various wavenumbers, including strong peaks around 878, 845, and 792 cm⁻¹ assigned to Ag, Bg, and Eg modes, respectively. mdpi.com Other internal modes, such as those related to O-Mo-O bending vibrations, are also observed. tandfonline.com

Research findings from Raman spectroscopy confirm the existence of both tetrahedral [MoO₄] clusters and octahedral [CaO₈] clusters in tetragonal calcium molybdate nanostructures. researchgate.net

Electronic and Optical Absorption Spectroscopy of CaMoO₄

Electronic and optical absorption spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are used to study the electronic transitions and optical properties of CaMoO₄, including its optical absorption characteristics and band gap energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption Analysis

UV-Vis spectroscopy is widely used to analyze the optical absorption properties of CaMoO₄. The absorption spectra provide information about the electronic transitions that occur when the material interacts with ultraviolet and visible light. CaMoO₄ typically exhibits strong absorption in the UV region, which is associated with charge transfer from oxygen to molybdenum within the [MoO₄]²⁻ tetrahedron cluster. cdmf.org.br Studies using UV-Vis absorption data are fundamental for determining the optical band gap of the material. mdpi.comacs.org

Determination and Tuning of CaMoO₄ Optical Band Gap

The optical band gap (Eg) is a crucial electronic property of a material, influencing its optical and electronic applications. For CaMoO₄, which is considered a direct band gap material, the optical band gap can be determined from UV-Vis absorption data using methods like the Tauc plot, where (αhν)² is plotted against photon energy (hν). mdpi.comacs.org The extrapolation of the linear part of this curve to the x-axis provides the band gap energy value. mdpi.comacs.org

Reported experimental optical band gap values for CaMoO₄ nanoparticles synthesized by various methods are around 3.96 eV. mdpi.comresearchgate.net This value is consistent with other reported experimental and theoretical values in the literature, which can range, for example, from 3.68 eV to 4.09 eV. tandfonline.comunesp.bracs.org

The optical band gap of CaMoO₄ can be influenced or tuned by factors such as synthesis method, experimental conditions, and doping. For instance, doping with high-spin Ni nanoparticles has been shown to decrease the band gap of CaMoO₄ nanofibers by about 0.67 eV. acs.org Variations in the atomic positions of oxygen atoms, potentially leading to distortions in the [CaO₈] and/or [MoO₄] clusters, may also directly influence the band gap values. unesp.br

Here is a table summarizing some reported optical band gap values for CaMoO₄:

MaterialSynthesis MethodReported Band Gap (eV)Citation
CaMoO₄ nanoparticlesCo-precipitation3.96 mdpi.comresearchgate.net
CaMoO₄ ceramicSolid state reaction3.68 tandfonline.com
CaMoO₄ single crystal (calc.)Theoretical calculation3.41, 4.09 acs.org
CaMoO₄:Nd nanoparticlesPolyol method under urea (B33335) hydrolysis3.09 researchgate.net
Eu(III)-doped CaMoO₄ powdersMicrofluidic synthesis4.2 rsc.org
Ni₀.₂₅Ca₀.₇₅MoO₄ nanofibersElectrospinning + thermal treatment~3.29 (tuned) acs.org

Note: The band gap value for Ni-doped CaMoO₄ is an approximation based on the reported decrease of 0.67 eV from an assumed undoped value around 3.96 eV.

Reflectivity Spectra Analysis of CaMoO₄ Films

Analysis of the reflectivity spectra of CaMoO₄ films can provide information about their optical response and potential applications as coatings. Studies have indicated that CaMoO₄ shows promise as a coating material in certain energy regions. For example, reflectivity spectra have revealed that CaMoO₄ can exhibit reflectivity larger than 75% in the energy region of 9.3–11.6 eV. researchgate.net This suggests its potential use in applications requiring high reflectivity in the vacuum ultraviolet (VUV) range.

Photoluminescence (PL) Spectroscopy of this compound

Photoluminescence spectroscopy is a powerful technique used to investigate the electronic transitions and excited states within a material. In CaMoO₄, PL studies reveal information about both intrinsic luminescence originating from the host lattice and extrinsic luminescence arising from dopant ions.

Intrinsic Luminescence Mechanisms in Undoped CaMoO₄

The mechanism behind this intrinsic emission is often described as a charge transfer (CT) from oxygen to molybdenum within the [MoO₄]²⁻ complex. mdpi.comaip.org This charge transfer transition in the near-ultraviolet (UV) region leads to the broad emission in the visible range. mdpi.comaip.org Some studies attribute this broad PL spectrum to structural and electronic distortions within these tetrahedral [MoO₄]²⁻ complex ions. mdpi.comunesp.br The annihilation of self-trapped excitons from the excited [MoO₄]²⁻ complex has also been suggested as a cause for the emission observed around 477 nm. researchgate.net

At different temperatures or under varying synthesis conditions, the intrinsic emission can show variations. For instance, studies at both 12 K and 300 K show a broad-band emission covering the visible spectrum from 425 to 600 nm in undoped CaMoO₄. mdpi.com Different preparation methods can also impact the photoluminescence properties of molybdate, with factors like sintering temperature influencing particle size, crystallinity, lattice distortion, and defects, consequently affecting luminescence intensity. researchgate.net

Luminescence Properties of Rare Earth Ion-Doped CaMoO₄ Systems

Doping CaMoO₄ with rare earth ions (RE³⁺) is a common strategy to achieve tunable luminescence properties for various applications, such as phosphors and white light-emitting diodes (WLEDs). mdpi.comaip.orgacs.orgufrn.br Rare earth ions typically substitute for Ca²⁺ ions in the CaMoO₄ host lattice, which can lead to structural distortions in the surrounding [MoO₄] and [CaO₈] clusters. mdpi.com

The luminescence of rare earth-doped CaMoO₄ systems is characterized by sharp emission lines corresponding to the intra-configurational f-f transitions within the rare earth ions. mdpi.com The specific emission color depends on the doped rare earth ion. For example:

Eu³⁺ doping typically results in red emission, often with a prominent peak around 615 nm corresponding to the ⁵D₀ → ⁷F₂ transition. mdpi.comaip.orgrsc.orgscirp.orgrsc.orgscientific.net

Tb³⁺ doping commonly yields green emission, with the highest intensity often observed around 545-547 nm due to the ⁵D₄ → ⁷F₅ transition. mdpi.comnih.govresearching.cnrsc.orgaip.orgrsc.orgjournalijar.com

Dy³⁺ doping can produce emissions in the blue and yellow regions, with characteristic peaks around 482-487 nm (⁴F₉/₂→⁶H₁₅/₂) and 574-576 nm (⁴F₉/₂→⁶H₁₃/₂), resulting in yellowish-green or white emission depending on the relative intensities. acs.orgaip.orgresearchgate.netrsc.org

Sm³⁺ doping typically leads to orange-red emission, with peaks observed at wavelengths like 563, 605, and 644 nm. mdpi.comchula.ac.th

Er³⁺ doping can result in green emission, such as a peak at 555 nm. aip.orgaip.org

Co-doping with multiple rare earth ions allows for the tuning of emission color, potentially leading to white light emission by combining emissions from different ions. acs.orgufrn.brresearchgate.netnih.gov For instance, co-doping with Eu³⁺, Tb³⁺, and Tm³⁺ has been shown to produce white emission in CaMoO₄. acs.orgufrn.br

Energy Transfer Processes and Concentration Quenching in Doped CaMoO₄

In rare earth-doped CaMoO₄, energy transfer processes play a crucial role in the luminescence properties. Energy can be transferred from the host lattice (specifically the [MoO₄]²⁻ groups) to the rare earth activator ions. mdpi.comaip.orgrsc.orgcapes.gov.brrsc.org This host-to-activator energy transfer is often efficient and can lead to the quenching of the broad host emission band while enhancing the characteristic sharp emissions of the rare earth ions. mdpi.comacs.org

Besides host-to-activator energy transfer, energy transfer can also occur between dopant ions, particularly in co-doped systems. For example, energy transfer from Tb³⁺ to Eu³⁺ has been observed in co-doped CaMoO₄/SrMoO₄ thin films, allowing for tuning of the emission color from green to red. researchgate.net Co-doping with ions like Bi³⁺ can also enhance the emission of rare earth ions like Eu³⁺ through efficient energy transfer, primarily via dipole-dipole interactions. aip.orgaip.org

Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases at high dopant concentrations. This occurs due to increased non-radiative energy transfer between activator ions as their concentration increases and the average distance between them decreases. researching.cnaip.orgresearchgate.netchula.ac.thnih.gov For different rare earth ions in CaMoO₄, there is an optimal doping concentration at which the luminescence intensity is maximized before quenching effects become dominant. For example, the optimum Dy³⁺ concentration has been reported around 1.0 mol%, while for Tb³⁺, it can be around 3-5 atom%. rsc.orgjournalijar.comaip.org For Eu³⁺, the optimal concentration can vary depending on the synthesis method and co-dopants, with one study indicating an optimal molar ratio of 0.10. scirp.org The decrease in luminescence lifetime with increasing dopant concentration is a common indicator of energy transfer and quenching processes. aip.orgresearchgate.net

Correlation between Structural Defects, Oxygen Vacancies, and Luminescence Emissions

Structural defects, including oxygen vacancies, can significantly influence the luminescence properties of CaMoO₄. These defects can create intermediate energy levels within the band gap, which can act as radiative or non-radiative recombination centers. mdpi.comijntr.org

Electron Paramagnetic Resonance (EPR) Studies of CaMoO₄ Defect Structures

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for identifying and characterizing paramagnetic defects within a material. While the provided search results did not yield specific detailed EPR studies focused solely on CaMoO₄ defect structures, EPR is a standard method for investigating point defects, such as oxygen vacancies or impurity-related defects, in various oxide materials. In CaMoO₄, EPR could potentially be used to:

Detect and identify paramagnetic species associated with oxygen vacancies or other intrinsic defects.

Investigate the local environment and charge state of these defects.

Study the formation and annealing behavior of defects.

Characterize the sites and valence states of paramagnetic rare earth ions or other dopants within the CaMoO₄ lattice.

Studies on related tungstates (like CaWO₄) and other oxides often employ EPR to understand defect chemistry and its correlation with luminescence properties. Given the similar crystal structure (scheelite type) and some shared luminescence mechanisms between molybdates and tungstates, EPR studies on CaMoO₄ would likely provide complementary information to PL data, helping to elucidate the nature and role of defects in its optical properties. However, without specific results from the search, a detailed discussion of EPR findings for CaMoO₄ defect structures cannot be provided based on the current information.

Advanced Functional Applications of Calcium Molybdate in Research

Photocatalytic Applications of Calcium Molybdate (B1676688)

CaMoO₄ has been explored as a photocatalyst for the degradation of organic pollutants and dyes in wastewater oulu.firesearchgate.net. Its photocatalytic activity is attributed to its electronic band structure, which allows for the absorption of light and the generation of electron-hole pairs.

Mechanisms of Photocatalytic Degradation in CaMoO₄ Systems

The photocatalytic degradation process in CaMoO₄ systems typically involves the generation of reactive species upon irradiation with light of suitable wavelength. When CaMoO₄ absorbs photons with energy greater than or equal to its band gap, electrons are excited from the valence band to the conduction band, leaving holes in the valence band. These photogenerated electrons and holes can then participate in redox reactions with adsorbed water and oxygen molecules on the catalyst surface, leading to the formation of highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂⁻•) indianchemicalsociety.comjacsdirectory.comqmul.ac.uk.

A proposed mechanism for the photocatalytic degradation of organic dyes by CaMoO₄ involves the oxidation of dye molecules by these reactive species. Scavenger studies have indicated that hydroxyl radicals and superoxide anion radicals are often the main active species responsible for the degradation process indianchemicalsociety.comjacsdirectory.comqmul.ac.uk. The generated holes can also directly oxidize the organic pollutants qmul.ac.uk.

The band gap energy of CaMoO₄ plays a crucial role in its photocatalytic activity, determining the range of light it can absorb. Pure CaMoO₄ typically exhibits strong absorption in the UV region due to charge transfer within the [MoO₄]²⁻ tetrahedrons tandfonline.comresearchgate.net. The calculated energy band gaps for CaMoO₄ nanoparticles have been reported to be around 3.3 to 4.35 eV tandfonline.comwiserpub.com.

Photocatalytic Removal of Organic Pollutants and Dyes using CaMoO₄

CaMoO₄ has demonstrated effectiveness in the photocatalytic removal of various organic pollutants and dyes from aqueous solutions. Studies have investigated the degradation of dyes such as methylene (B1212753) blue (MB), malachite green, rhodamine B (RhB), and methyl orange using CaMoO₄-based photocatalysts indianchemicalsociety.comjacsdirectory.comrsc.orgresearchgate.netdntb.gov.ua.

For instance, undoped and carbon-doped calcium molybdate have been successfully used for the degradation of methylene blue indianchemicalsociety.comresearchgate.net. Carbon-doped CaMoO₄ showed enhanced photocatalytic performance compared to undoped samples indianchemicalsociety.comresearchgate.net. CaMoO₄/activated carbon nanocomposites have also shown improved degradation efficiency for tetracycline (B611298) hydrochloride x-mol.net.

The photocatalytic degradation efficiency can be influenced by various factors, including the type of dye, its concentration, the amount of photocatalyst used, pH of the solution, and light intensity indianchemicalsociety.comjacsdirectory.comresearchgate.net.

Design and Performance of Doped CaMoO₄ and CaMoO₄-Based Heterojunction Photocatalysts

To enhance the photocatalytic activity of CaMoO₄, researchers have explored strategies such as doping with various elements and forming heterojunctions with other semiconductors. These approaches aim to improve light absorption, promote charge separation, and increase the availability of active sites.

Doping CaMoO₄ with elements like carbon or cerium has shown promising results. Carbon-doped CaMoO₄ exhibited improved photocatalytic performance for methylene blue degradation indianchemicalsociety.comresearchgate.net. Similarly, Ce-doped CaMoO₄ nanoparticles demonstrated enhanced photocatalytic activity for MB degradation under UV light irradiation, with 3% Ce-doped CaMoO₄ showing the highest efficiency tandfonline.comtandfonline.comresearchgate.net. Cerium ions can act as electron trappers, enhancing the separation rate of photogenerated charge carriers tandfonline.com. Bismuth and germanium doping have also been explored, leading to a decrease in band gap energy, which can be favorable for photocatalytic activity under visible light chimicatechnoacta.ru.

Forming heterojunctions between CaMoO₄ and other materials is another effective strategy to enhance photocatalytic performance. Heterostructures can extend light absorption to longer wavelengths and decrease the recombination rate of electron-hole pairs researchgate.net. Examples include CaMoO₄/g-C₃N₄ composites, which have shown enhanced photocatalytic activity for dye decolorization under UV light irradiation researchgate.netcdmf.org.br. CaMoO₄/activated carbon heterostructure nanocomposites have demonstrated dual functionality for energy storage and photocatalytic degradation, exhibiting improved degradation efficiency compared to pristine CaMoO₄ x-mol.net. CaMoO₄/CaWO₄ heterojunctions have also been investigated for their photocatalytic activity researchgate.netresearchgate.netresearchgate.net. Additionally, CdSe-decorated flowerlike CaMoO₄ microspheres have shown enhanced photocatalytic hydrogen production activity, attributed to the improved separation of photogenerated electrons and holes in the constructed heterostructure acs.org.

Optimization of Parameters for Enhanced Photocatalytic Efficiency of CaMoO₄

Optimizing reaction parameters is crucial for achieving high photocatalytic efficiency with CaMoO₄-based materials. Researchers have investigated the effect of various factors on the degradation rate of pollutants. These parameters include the initial concentration of the pollutant, the amount of photocatalyst, the pH of the solution, and the intensity of light irradiation indianchemicalsociety.comjacsdirectory.comresearchgate.net.

Studies on the photocatalytic degradation of methylene blue using undoped and carbon-doped CaMoO₄ have identified optimum values for pH, dye concentration, amount of semiconductor, and light intensity indianchemicalsociety.comresearchgate.net. For methylene blue degradation, optimum values were reported as pH = 8.5, methylene blue concentration = 1.10 × 10⁻⁴ M, CaMoO₄ amount = 0.10 g, and light intensity = 50.0 mW cm⁻² indianchemicalsociety.comresearchgate.net. For malachite green degradation, optimum parameters were found to be pH 9.7, malachite green concentration = 5.00 × 10⁻⁴ M, CaMoO₄ amount = 0.12 g, and light intensity = 50.0 mW cm⁻² jacsdirectory.com.

The synthesis method can also influence the photocatalytic performance by affecting the material's morphology, particle size, and surface area researchgate.netwiserpub.comtandfonline.commdpi.com. For instance, microwave-assisted methods and sonochemical routes have been used to synthesize CaMoO₄ nanoparticles with controlled properties wiserpub.comtandfonline.comrsdjournal.org. The surface area of the catalyst can impact its photocatalytic activity, with higher surface area potentially providing more active sites for the reaction x-mol.netmdpi.com.

Luminescence-Based Technologies Utilizing this compound

This compound is well-known for its intrinsic photoluminescence properties and has been widely used as a host material for developing phosphors for various applications researchgate.netresearchgate.net.

Development of CaMoO₄ as Phosphor Materials for Solid-State Lighting

CaMoO₄ is a promising material for solid-state lighting applications, particularly in the development of white light-emitting diodes (LEDs) researchgate.netresearchgate.netcdmf.org.braip.org. Its stable Mo-O charge transfer band in the UV region and lower phonon energy make it an excellent host material for doping with rare-earth ions, which can emit light at specific wavelengths through f-f transitions researchgate.net.

Doping CaMoO₄ with different rare-earth ions allows for the tuning of the emission color, enabling the development of phosphors emitting in various regions of the visible spectrum. For example, Eu³⁺-doped CaMoO₄ is a novel red phosphor that can be effectively excited by UV and blue light, exhibiting strong red emission at around 615-616 nm researchgate.netscirp.org. Tb³⁺-doped CaMoO₄ has been synthesized as a yellowish-green phosphor for near-ultraviolet (NUV) InGaN-based white LEDs, showing a strong emission at 540 nm researchgate.net. Dy³⁺-doped CaMoO₄ phosphors emit in the greenish-yellow region, with emission peaks at 482 nm (blue) and 574 nm (yellow) researchgate.netaip.org. Co-doping with multiple rare-earth ions like Eu³⁺, Tb³⁺, and Tm³⁺ in CaMoO₄ has resulted in white light emission with specific chromaticity coordinates cdmf.org.bracs.org.

The luminescence properties of doped CaMoO₄ phosphors, such as emission intensity and decay time, are influenced by the concentration of the dopant ions researchgate.netresearchgate.netaip.org. Concentration quenching can occur at higher dopant concentrations, leading to a decrease in emission intensity aip.org. The synthesis method also plays a role in the luminescence properties, affecting the crystallinity, particle size, and morphology of the phosphor materials researchgate.netscirp.org.

CaMoO₄-based phosphors offer advantages such as high chemical stability and relatively lower toxicity compared to some other phosphor materials qmul.ac.ukmdpi.comnih.gov. Research continues to focus on optimizing the synthesis methods and doping strategies to develop CaMoO₄ phosphors with enhanced luminescence efficiency, color purity, and thermal stability for next-generation solid-state lighting applications cdmf.org.bracs.org.

Data Tables

Pollutant/DyeCaMoO₄-based PhotocatalystLight SourceOptimum pHOptimum ConcentrationOptimum Catalyst AmountOptimum Light IntensityDegradation EfficiencyReference
Methylene BlueUndoped/Carbon-doped CaMoO₄UV8.51.10 × 10⁻⁴ M0.10 g50.0 mW cm⁻²Enhanced with C-doping indianchemicalsociety.comresearchgate.net
Malachite GreenUndoped/Carbon-doped CaMoO₄UV9.75.00 × 10⁻⁴ M0.12 g50.0 mW cm⁻²- jacsdirectory.com
Methylene Blue3% Ce-doped CaMoO₄ nanoparticlesUV----96.62% (150 min) tandfonline.comtandfonline.com
Tetracycline HClCaMoO₄/Activated Carbon compositeVisible----89.19% (240 min) x-mol.net
Rhodamine BLn³⁺-doped CaMoO₄ nanocrystalsUVNeutral---~80% (4 h) rsc.orgresearchgate.net
Dopant Ion(s)Host MaterialEmission ColorPeak Emission Wavelength(s)Excitation Wavelength(s)Application AreaReference
Eu³⁺CaMoO₄Red~615-616 nmUV, Blue (394 nm, 464 nm)White LEDs researchgate.netscirp.org
Tb³⁺CaMoO₄Yellowish-Green540 nmUV (305 nm, 380 nm)NUV InGaN-based white LEDs researchgate.net
Dy³⁺CaMoO₄Greenish-Yellow482 nm (blue), 574 nm (yellow)-Photonic materials (LEDs) researchgate.netaip.org
Eu³⁺, Tb³⁺, Tm³⁺CaMoO₄WhiteVisible region bands-Solid-State Lighting cdmf.org.bracs.org
Er³⁺/Yb³⁺CaMoO₄Green, Red, NIR550 nm, 650 nm, ~833 nm980 nmBio-imaging, Photocatalysis rsc.orgresearchgate.net

Research on CaMoO₄ as Scintillation Detectors for Radiation Sensing

This compound is widely studied as a scintillator material for radiation detection applications. refractiveindex.info Its high density, good thermal stability, and resistance to radiation damage are advantageous for this purpose. refractiveindex.info When exposed to radiation, CaMoO₄ crystals emit light (scintillation) that can be detected and measured to identify and quantify the radiation. This property is particularly useful for detecting gamma-rays and X-rays. refractiveindex.info

Recent research has focused on the application of CaMoO₄ as scintillating bolometers, especially for the search for neutrinoless double beta decay (0νββ) and dark matter particles. mdpi.comresearchgate.netaip.org Experiments like the Advanced Mo-based Rare process Experiment (AMoRE) utilize CaMoO₄ crystals, sometimes enriched with the ¹⁰⁰Mo isotope, as cryogenic scintillation detectors. researchgate.netaip.orgresearchgate.net These detectors operate at very low temperatures (millikelvin range) and simultaneously measure both the heat (phonon) and light (scintillation) signals produced by particle interactions. mdpi.comresearchgate.netaip.orgresearchgate.net This simultaneous detection technique allows for high energy resolution and efficient discrimination of background events. mdpi.comresearchgate.netaip.orgresearchgate.net

Studies have investigated the scintillation properties of CaMoO₄ at these cryogenic temperatures, including light yield and decay constants, which are crucial parameters for evaluating detector sensitivity and performance. aip.orgarxiv.org Research down to 17 mK has shown that the scintillation decay kinetics change significantly at temperatures below 10 K, with the decay constant increasing by an order of magnitude. aip.orgarxiv.org The luminescence in CaMoO₄ is attributed to the radiative recombination of self-trapped excitons localized at the [MoO₄]²⁻ complex ions, with emission transitions originating from triplet levels. aip.org

Investigations into CaMoO₄ as Host Materials for Solid-State Lasers

CaMoO₄ has also been explored as a host material for solid-state laser applications due to its attractive structural and optical properties, including good chemical and heat stabilities. refractiveindex.infomdpi.comunesp.br The tetragonal structure of CaMoO₄, with the space group I4₁/a, makes it a suitable host for luminescent materials. mdpi.comunesp.br

The [MoO₄]²⁻ complex within the CaMoO₄ lattice facilitates charge transfer transitions, leading to broad blue-green luminescence emission in the near-ultraviolet region. mdpi.com Doping CaMoO₄ with rare-earth ions, such as Sm³⁺ and Tb³⁺, can lead to tunable luminescence properties, making them potential candidates for applications like white light-emitting diodes (LEDs). mdpi.comunesp.brscirp.org The photoluminescence spectra of Sm³⁺/Tb³⁺ co-doped CaMoO₄ phosphors show both red and green emissions, and the ratio of these emissions can be controlled by adjusting the molar ratio of the dopant ions, influencing the CIE color coordinates. mdpi.com Research also investigates the use of CaMoO₄ as hosts for lanthanide-activated lasers. unesp.brasianpubs.org

Electrochemical Energy Conversion and Storage with this compound

This compound has been investigated for its potential in electrochemical energy conversion and storage applications, primarily as electrode materials. nih.gov

CaMoO₄ as Electrode Materials for Supercapacitors

CaMoO₄ has garnered attention as an electrode material for supercapacitors due to its stable crystal structure and cost-effective preparation. acs.org However, challenges remain regarding insufficient electrochemical active sites and poor electrical conductivity in traditionally prepared CaMoO₄, which can limit performance. acs.org

Research explores using CaMoO₄ nanoparticles and nanofibers to enhance supercapacitor performance. Hydrothermal methods have been used to synthesize CaMoO₄ nanoparticles for supercapacitor electrodes. researchgate.netacs.org Studies have reported specific capacities for CaMoO₄ electrode materials. For instance, one study found a specific capacity of 118.25 mAh g⁻¹ at a current density of 2 A g⁻¹ and 50 mAh g⁻¹ at 20 A g⁻¹. researchgate.netacs.org Asymmetric supercapacitors fabricated with CaMoO₄ as the positive electrode and activated carbon as the negative electrode have demonstrated specific capacities and energy densities. researchgate.netacs.org

Modifying CaMoO₄ with other materials can further improve performance. For example, mesoporous CaMoO₄ nanofibers anchored with Ni nanoparticles have been fabricated, showing enhanced specific capacitance and capacity retention over cycles. acs.org Density functional theory calculations suggest that high-spin Ni nanoparticles can tune the electronic structure of CaMoO₄, potentially leading to higher power and energy density in supercapacitors. acs.org

Here is a table summarizing some research findings on CaMoO₄ in supercapacitors:

MaterialSynthesis MethodApplicationSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Energy Density (Wh kg⁻¹)Reference
CaMoO₄ nanoparticlesHydrothermalSupercapacitor Electrode118.252- researchgate.netacs.org
CaMoO₄ nanoparticlesHydrothermalSupercapacitor Electrode5020- researchgate.netacs.org
CaMoO₄//Activated Carbon (Asymmetric SC)HydrothermalAsymmetric Supercapacitor25.770.518.68 researchgate.netacs.org
Ni₀.₂₅Ca₀.₇₅MoO₄ nanofibersElectrospinning + ThermalSupercapacitor1253.7 (F g⁻¹)0.5- acs.org
Optimized CaMoO₄/Ni//AC (Asymmetric SC)Electrospinning + ThermalAsymmetric Supercapacitor--49.43 acs.org

Note: Some studies report specific capacitance in F g⁻¹ instead of specific capacity in mAh g⁻¹. The value for Ni₀.₂₅Ca₀.₇₅MoO₄ is specific capacitance.

Evaluation of CaMoO₄ in Lithium-Ion and Sodium-Ion Battery Applications

CaMoO₄ has been evaluated as an electrode material, particularly as an anode, in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). nih.govresearchgate.netresearchgate.net Metal molybdates (AMoO₄) are considered promising anode materials for LIBs due to their ability to alleviate volume changes during cycling and the multiple oxidation states of molybdenum, which can contribute to high capacity. researchgate.net CaMoO₄ is particularly attractive due to the low cost and non-toxicity of calcium and its theoretical capacity of 804 mAh/g for LIBs. researchgate.net

Research on CaMoO₄ as an anode for LIBs has investigated its electrochemical performance through techniques like galvanostatic cycling and AC impedance spectroscopy. researchgate.netntu.edu.sgcapes.gov.br Studies have shown that CaMoO₄ can deliver capacities, and the morphology and particle size can influence performance and cycling stability. researchgate.net Carbon coating has been explored as a strategy to improve the electronic conductivity of CaMoO₄, leading to enhanced reversible capacities in LIBs. ntu.edu.sgcapes.gov.br For example, 10% carbon-coated CaMoO₄ showed a reversible capacity of 508 mAh/g after 20 cycles at a rate of 60 mA/g. ntu.edu.sgcapes.gov.br

For sodium-ion batteries, the working principle is similar to LIBs, but the larger size of sodium ions can cause greater mechanical stress and deterioration of common anode materials like graphite. flashbattery.tech While research on CaMoO₄ as a cathode in classical lithium-ion batteries has been reported, its evaluation in sodium-ion systems, particularly regarding surface properties and computational modeling, has been less explored. nih.govresearchgate.net However, the superior electrochemical properties of crystalline CaMoO₄, attributed to morphology enhancing Na⁺ ion diffusivity and electron transport, suggest its potential in sodium-based energy storage devices. nih.govresearchgate.net Amorphous CaMoO₄ with carbon has shown good rate capability suitable for supercapacitor applications in sodium systems. nih.govresearchgate.net

Here is a table summarizing some research findings on CaMoO₄ in batteries:

Battery TypeElectrode MaterialModification/FormulationCurrent Density (mA/g)Cycle NumberReversible Capacity (mAh/g)Reference
Lithium-Ion BatteryCaMoO₄ nanocrystalsRod-likeC/425~250 researchgate.net
Lithium-Ion BatteryCaMoO₄Anode10050276 researchgate.net
Lithium-Ion BatteryCaMoO₄Anode20050438 researchgate.net
Lithium-Ion BatteryCaMoO₄ (Solution ppt)Pure6020190 ntu.edu.sgcapes.gov.br
Lithium-Ion BatteryCaMoO₄ (Sol-gel)Pure6020268 ntu.edu.sgcapes.gov.br
Lithium-Ion BatteryCaMoO₄ (5% C-coated)Carbon-coated6020401 ntu.edu.sgcapes.gov.br
Lithium-Ion BatteryCaMoO₄ (10% C-coated)Carbon-coated6020508 ntu.edu.sgcapes.gov.br
Sodium-Ion BatteryCrystalline CaMoO₄---- (Enhanced diffusivity) nih.govresearchgate.net
Sodium-Ion BatteryAmorphous CaMoO₄ with carbonCarbon present--- (Excellent rate capability) nih.govresearchgate.net

Electrocatalytic Activity of CaMoO₄ for Hydrogen Evolution Reaction (HER)

The electrocatalytic activity of CaMoO₄ has been explored, particularly in the context of the oxygen evolution reaction (OER), which is a half-reaction in electrochemical water splitting for hydrogen production. rsc.orgresearchgate.net Efficient and durable electrocatalysts are essential to overcome the sluggish kinetics of OER. rsc.orgresearchgate.net

Research has investigated CaMoO₄-based composite catalysts for OER. For example, a novel CaMoO₄/polyaniline (CaMoO₄/PANI) composite catalyst synthesized via in situ growth of CaMoO₄ on electropolymerized polyaniline has shown promising results. rsc.orgresearchgate.netresearchgate.net This composite exhibited superior catalytic activity for OER compared to pristine CaMoO₄ and PANI, with a lower overpotential. rsc.orgresearchgate.netresearchgate.net The enhanced activity is attributed to factors such as reduced charge transfer resistance, improved structural integrity, increased surface area, and enhanced electroconductivity provided by the PANI coating. rsc.orgresearchgate.net While the search results primarily focus on OER, the broader field of electrocatalysis, including the hydrogen evolution reaction (HER), is an active area of research for developing low-cost, efficient, and stable catalysts. researchgate.netfrontiersin.org Metal molybdates are being explored in this context. researchgate.net

Sensor Technologies Based on this compound

This compound's intrinsic properties, including its stable scheelite structure and chemical stability, make it suitable for various sensor applications. acs.org The tetrahedral [MoO₄] unit in CaMoO₄ is chemically stable and exhibits an intense charge transfer band, which can be beneficial for sensing. acs.org

Research has explored the use of CaMoO₄ in electrochemical sensors. For instance, CaMoO₄ nanospheres on heteroatom-doped carbon nanotubes have been investigated for the sensitive electrochemical detection of food additives like Vanillin (B372448). acs.org In this application, CaMoO₄ nanoparticles were assembled with strong immobilization on phosphorus-doped carbon nanotubes to create a composite material for the working electrode. acs.org Techniques such as cyclic voltammetry and differential pulse voltammetry were used to evaluate the electrochemical performance and analytical capabilities of the CaMoO₄-based sensor. acs.org

Beyond electrochemical sensing, CaMoO₄ has also been mentioned in the context of humidity and microwave sensors, highlighting its versatility in sensor technologies. asianpubs.orgresearchgate.net

Research on CaMoO₄ for Gas Sensing Applications

Research has explored the potential of CaMoO₄ in gas sensing applications. While some studies focus on related molybdate compounds like cerium molybdate for detecting gases such as ozone, the fundamental properties of the molybdate structure, including its interaction with gas molecules, are relevant. researchgate.netcdmf.org.br Studies on nanocrystalline cerium molybdate, for instance, have demonstrated good sensitivity, repeatability, and recovery towards sub-ppm ozone levels. researchgate.netcdmf.org.br Although direct research on CaMoO₄ specifically for gas sensing is less extensively detailed in the provided results, the broader investigation into molybdates for this purpose suggests CaMoO₄ as a promising candidate for further exploration. The synthesis methods for CaMoO₄, such as microwave-assisted synthesis, can influence the material's morphology and potentially its gas-sensing performance. researchgate.net

Development of Electrochemical Sensors Utilizing CaMoO₄

This compound has shown promise in the development of electrochemical sensors. Composites incorporating CaMoO₄ have been investigated for the detection of various substances. For example, flower-like CaMoO₄:Eu³⁺/AgBr composites have been explored as inorganic sensors for nitroaromatic compounds, utilizing a competitive adsorption mechanism. researchgate.net

More recently, research has focused on using CaMoO₄ in conjunction with other materials to enhance sensor performance. A highly active electrocatalyst composite consisting of cauliflower-like CaMoO₄ decorated with sulfur-doped graphitic carbon nitride (S-C₃N₄) has been developed for the ultrasensitive electrochemical detection of organic pollutant metol. nih.gov This composite sensor demonstrated high sensitivity (3.93 μA μM⁻¹ cm⁻²) and a low limit of detection (0.002 μM) over a wide linear range (0.01-134 μM) using differential pulse voltammetry (DPV). nih.gov The enhanced performance is attributed to high conductivity, large surface area, swift electron transportation, favorable active sites, and synergistic effects within the composite. nih.gov

Another study reported the first instance of an electrochemical sensor based on CaMoO₄/heteroatom-doped carbon nanotubes (P-CNT) for the detection of vanillin, a food additive. acs.orgfigshare.com Tetrahedrally structured CaMoO₄ nanospheres were assembled with strong immobilization on P-CNT using ultrasonication. acs.org This CaMoO₄/P-CNT composite sensor exhibited excellent sensitivity (DPV: 1.9718 μA μM⁻¹ cm⁻² and amperometry: 1.0947 μA μM⁻¹ cm⁻²), low detection limits (DPV: 0.0017 μM and amperometry: 0.00084 μM), high selectivity, and good reproducibility for vanillin detection. figshare.comacs.org

Data from Electrochemical Sensor Research:

Sensor MaterialAnalyteMethodSensitivity (μA μM⁻¹ cm⁻²)Limit of Detection (μM)Linear Range (μM)Citation
S-C₃N₄/CaMoO₄ compositeMetolDPV3.930.0020.01-134 nih.gov
CaMoO₄/P-CNT compositeVanillinDPV1.97180.0017Not specified figshare.comacs.org
CaMoO₄/P-CNT compositeVanillinAmperometry1.09470.00084Not specified figshare.comacs.org

Heterogeneous Catalysis Using this compound (beyond Photocatalysis)

This compound is also being explored for heterogeneous catalysis applications beyond photocatalysis. While some research on molybdates focuses on photocatalytic activities, the inherent properties of CaMoO₄ make it relevant for other catalytic processes. researchgate.netindianchemicalsociety.com The structure of CaMoO₄, with molybdenum in tetrahedral coordination within [MoO₄]²⁻ clusters, contributes to its catalytic potential. researchgate.netufrn.br

Research indicates that the addition of calcium oxide into bismuth-molybdenum oxide can influence catalytic properties, affecting the number of active sites and the ability of reoxidation in reduced catalysts. researchgate.net Although this specific finding relates to a mixed oxide system, it highlights the role of calcium and molybdate components in influencing catalytic behavior. The development of new catalysts and catalytic processes in areas like biorefineries also draws upon knowledge gained from the efficient upgrading of fossil fuels, where heterogeneous catalysis plays a central role. acs.org While direct examples of CaMoO₄ specifically used as a heterogeneous catalyst (excluding photocatalysis) are not extensively detailed in the provided results, its composition and structural characteristics suggest its potential in various catalytic reactions, warranting further investigation in this domain.

This compound in Corrosion Inhibition Research

This compound has been investigated for its potential as a corrosion inhibitor. Molybdates, in general, are known for their inhibiting properties. Research has been conducted on the effect of molybdate on the passivation of carbon steel. semanticscholar.org

Studies specifically involving CaMoO₄ as a corrosion inhibition pigment have been conducted. However, some findings suggest that low solubility corrosion inhibition pigments like CaMoO₄ have not demonstrated the ability to reduce fatigue crack growth rates in certain environments, such as bulk 0.06 M NaCl solutions. dau.edu Despite this, industries focused on corrosion prevention are exploring the use of this compound to enhance the longevity of metal surfaces exposed to harsh environments. marketresearchintellect.com The effectiveness of CaMoO₄ as a corrosion inhibitor can be compared to other compounds; for instance, in some studies, the current density in the presence of CaMoO₄ and a blank solution was found to be lower than when using Ca(NO₂)₂. researchgate.net This indicates that CaMoO₄ can offer some degree of corrosion inhibition.

Doping and Surface Modification Strategies for Calcium Molybdate

Rare Earth Ion Doping in CaMoO₄ (e.g., Eu³⁺, Tb³⁺, Tm³⁺, Nd³⁺, Dy³⁺, Er³⁺)

Doping CaMoO₄ with rare earth ions (RE³⁺) is a widely explored strategy, primarily to achieve tunable luminescence properties for applications in phosphors and LEDs mdpi.comresearchgate.netaip.orgsemanticscholar.org. The incorporation of RE³⁺ ions into the CaMoO₄ host lattice typically involves the substitution of Ca²⁺ ions due to their similar ionic radii researchgate.net. This substitution can lead to structural distortions and the creation of oxygen vacancies for charge compensation, which can significantly influence the luminescent properties mdpi.comresearchgate.net.

The luminescence mechanism in RE³⁺-doped CaMoO₄ often involves energy transfer from the host lattice (specifically the [MoO₄]²⁻ groups) to the doped rare earth ions, followed by characteristic intra-configurational f-f transitions within the RE³⁺ ions mdpi.comaip.orgresearchgate.net.

Specific examples of rare earth ion doping include:

Eu³⁺ doping: Eu³⁺-doped CaMoO₄ is known for its intense red emission, primarily due to the ⁵D₀ → ⁷F₂ electric dipole transition around 612-615 nm mdpi.comsemanticscholar.orgaip.orgjournalijar.comscirp.org. The luminescence intensity is dependent on the Eu³⁺ concentration, with optimal concentrations reported (e.g., 3 mol% or 5 mol%) semanticscholar.orgnih.govatlantis-press.com. Co-doping with other ions like Bi³⁺ or Tb³⁺ can enhance the red emission through energy transfer processes aip.orgjournalijar.comresearchgate.net. The substitution mechanism of Eu³⁺ in CaMoO₄ can involve the formation of Ca site vacancies or co-doping with alkali ions like Na⁺ or K⁺ for charge compensation, affecting the crystal structure and luminescence properties us.es.

Tb³⁺ doping: Tb³⁺-doped CaMoO₄ typically exhibits green emission, with characteristic peaks around 489 nm (⁵D₄ → ⁷F₆) and 544-548 nm (⁵D₄ → ⁷F₅) mdpi.comresearchgate.netresearchgate.netjournalijar.comcapes.gov.br. The intensity ratio of these emissions can be tuned by adjusting the Tb³⁺ concentration mdpi.com. Co-doping with alkali metals (Li⁺, Na⁺, K⁺) can significantly enhance the photoluminescence or X-ray excited luminescence of Tb³⁺-doped CaMoO₄ researchgate.net. The optimum concentration for Tb³⁺ luminescence has been reported around 5 mol% journalijar.comnih.gov.

Tm³⁺ doping: Tm³⁺-doped CaMoO₄ can exhibit blue emission (e.g., at 472 nm from the ¹G₄ → ³H₆ transition) and near-infrared emission (e.g., around 800 nm from the ³H₄ → ³H₆ or ¹G₄ → ³H₅ transitions) acs.orgresearchgate.net. Co-doping with Yb³⁺ is common to achieve efficient upconversion luminescence under near-infrared excitation (e.g., 980 nm), with emission observed in the blue and near-infrared regions researchgate.netrsc.org. Alkali metal co-doping (Li⁺, Na⁺, K⁺, Rb⁺) can further enhance the upconversion intensities rsc.org.

Nd³⁺ doping: Nd³⁺-doped CaMoO₄ has been investigated for its spectroscopic properties, particularly transitions in the near-infrared region (e.g., around 1030–1100 nm) epjap.orgresearchgate.net. Studies have explored the effect of charge compensators like Nb⁵⁺ on the local environment of Nd³⁺ ions and the resulting optical multi-sites capes.gov.br.

Dy³⁺ doping: Dy³⁺-doped CaMoO₄ is of interest for white light emission due to its characteristic blue (⁴F₉/₂ → ⁶H₁₅/₂) and yellow (⁴F₉/₂ → ⁶H₁₃/₂) emission bands around 487 nm and 574 nm, respectively capes.gov.brresearchgate.netrsc.orgcapes.gov.brresearchgate.netnih.gov. The ratio of these emissions can be tuned by controlling the Dy³⁺ concentration, allowing for the generation of yellowish-white or near-white light capes.gov.brresearchgate.netrsc.org. Co-doping with ions like Eu³⁺ or Zn²⁺ can be used to adjust the color temperature and enhance the white light emission csic.esresearchgate.netnih.gov.

Er³⁺ doping: Er³⁺-doped CaMoO₄ is studied for upconversion luminescence, converting near-infrared excitation (e.g., 980 nm) into visible light, primarily green emission bands around 530 nm and 552 nm (²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions) and a weaker red emission band around 656 nm (⁴F₉/₂ → ⁴I₁₅/₂ transition) asianpubs.orgaip.orgaip.orgcornell.edu. Co-doping with Yb³⁺ is commonly used to enhance the upconversion efficiency asianpubs.orgcornell.edu.

Doping with rare earth ions can influence the crystal structure, crystallite size, lattice parameters, band gap values, and vibrational modes of CaMoO₄, in addition to its luminescent properties nih.gov.

Here is a table summarizing some reported luminescence properties of CaMoO₄ doped with various rare earth ions:

Dopant IonEmission Color (Dominant)Key Emission Peaks (nm)Relevant TransitionsExcitation Wavelength (nm)Notes
Eu³⁺Red~612-615⁵D₀ → ⁷F₂UV, 258, 292, 393, 464Intensity depends on concentration; enhanced by co-doping mdpi.comsemanticscholar.orgaip.orgjournalijar.comscirp.org
Tb³⁺Green~489, ~544-548⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅UV, 288, 375, 486, 488Tunable color by concentration; enhanced by alkali co-doping mdpi.comresearchgate.netresearchgate.netjournalijar.comnih.govcapes.gov.br
Tm³⁺Blue, Near-Infrared~472, ~800¹G₄ → ³H₆, ³H₄ → ³H₆980 (Upconversion)Often co-doped with Yb³⁺; enhanced by alkali co-doping acs.orgresearchgate.netrsc.org
Nd³⁺Near-Infrared~1030-1100⁴F₃/₂ → ⁴I₁₁/₂Site-selective excitationSpectroscopic studies, affected by charge compensators epjap.orgresearchgate.netcapes.gov.br
Dy³⁺Yellowish-White~487 (Blue), ~574 (Yellow)⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂UVTunable white light; enhanced by co-doping capes.gov.brresearchgate.netrsc.orgcapes.gov.brresearchgate.netnih.gov
Er³⁺Green, Red (weak)~530, ~552 (Green), ~656 (Red)²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂, ⁴F₉/₂ → ⁴I₁₅/₂980 (Upconversion)Often co-doped with Yb³⁺ for enhanced UC asianpubs.orgaip.orgaip.orgcornell.edu

Non-Metal Doping in CaMoO₄ (e.g., Carbon Doping)

Non-metal doping in CaMoO₄, such as carbon doping, has been explored to modify its properties, particularly for photocatalytic applications. Carbon doping in CaMoO₄ has been shown to enhance its photocatalytic performance for the degradation of organic dyes like methylene (B1212753) blue and malachite green under UV light irradiation indianchemicalsociety.comjacsdirectory.com.

Research indicates that carbon doping can influence the morphology and composition of CaMoO₄ particles. For instance, carbon-doped CaMoO₄ particles might form clusters compared to the spherical shape of undoped particles jacsdirectory.com. EDX analysis confirms the presence of carbon in the doped samples jacsdirectory.com. The enhanced photocatalytic activity in carbon-doped CaMoO₄ is attributed to factors such as improved visible light utilization and potentially increased surface area researchgate.net. Scavenger studies suggest that hydroxyl radicals play a significant role as oxidizing species in the photocatalytic degradation process facilitated by carbon-doped CaMoO₄ indianchemicalsociety.comjacsdirectory.com.

For example, a study on the photocatalytic degradation of methylene blue showed that 2% carbon-doped CaMoO₄ exhibited approximately 1.4 times better performance than undoped CaMoO₄ under UV light indianchemicalsociety.com.

Transition Metal Doping in CaMoO₄ (e.g., Ni Doping)

Transition metal doping in CaMoO₄ can also be employed to modify its properties. While the initial search results did not provide specific details on Nickel (Ni) doping in CaMoO₄, research on transition metal doping in similar molybdate (B1676688) structures or co-doping with transition metals in CaMoO₄ provides some insights into the potential effects.

For instance, co-doping Dy³⁺-doped CaMoO₄ with Zn²⁺ ions has been shown to significantly improve the white light emission intensity. researchgate.netnih.gov. This enhancement is attributed to the reduction of non-radiative relaxations and a change in the asymmetricity around the Dy³⁺ ions due to the presence of Zn²⁺ nih.gov. Similarly, Mn²⁺ co-doping in Eu³⁺-doped CaMoO₄ has been observed to affect the emission spectrum, leading to a decrease in the host emission band and an increase in the intensity of characteristic Eu³⁺ peaks researchgate.net.

These examples suggest that transition metal doping or co-doping in CaMoO₄ can influence its optical properties and potentially its catalytic activity by affecting charge transfer processes, defect formation, and the local environment of luminescent ions. Further research would be needed to understand the specific effects of Ni doping in CaMoO₄.

Surface Functionalization and Hybrid Material Development for CaMoO₄ Composites

Surface functionalization and the development of hybrid materials involving CaMoO₄ are strategies used to enhance its performance in various applications, such as photocatalysis and electrocatalysis. These approaches aim to improve properties like charge separation, mass transport, and stability.

One approach is the formation of composites with other materials. For example, CaMoO₄-based graphitic carbon nitride (g-C₃N₄) composites have been synthesized and shown to exhibit enhanced photocatalytic activity for the degradation of methylene blue under UV-Vis irradiation compared to pristine CaMoO₄ researchgate.netcdmf.org.br. The increased efficiency is linked to the formation of heterojunctions between CaMoO₄ and g-C₃N₄, which can facilitate the separation of photogenerated electron-hole pairs cdmf.org.br. The presence of g-C₃N₄ can also increase dye adsorption on the photocatalyst surface cdmf.org.br.

Another example involves the in situ growth of CaMoO₄ on conductive polymers like polyaniline (PANI) to create hybrid electrocatalysts for applications such as the oxygen evolution reaction (OER) rsc.orgnih.gov. These composites can offer improved structural integrity, increased surface area, and enhanced electroconductivity, leading to reduced charge transfer resistance and improved catalytic activity rsc.orgnih.gov.

The development of composites with porous carbon materials has also been explored to improve properties like mass transport and visible light utilization in photocatalysis researchgate.net. Additionally, CaMoO₄ has been incorporated into composites with materials like mesocarbon microbeads (MCMB) for applications in reversible lithium storage, demonstrating enhanced electrochemical properties researchgate.net.

Surface functionalization can involve modifying the surface of CaMoO₄ particles with capping agents or other molecules to control their size, morphology, and dispersibility, which can impact their performance in various applications nih.govrsc.org.

These strategies highlight the versatility of CaMoO₄ as a base material that can be combined with other functional components or modified at the surface level to create materials with tailored and enhanced properties for a range of technological applications.

Future Research Directions and Emerging Challenges in Calcium Molybdate Studies

Rational Design Principles for Tailored CaMoO₄ Functional Properties

Achieving precise control over the functional properties of CaMoO₄ is a key challenge for its application in advanced technologies. Rational design principles, which involve understanding the relationship between the material's structure, composition, and properties, are crucial for tailoring CaMoO₄ for specific applications. This includes controlling factors such as crystallinity, particle size, morphology, and defect concentration nih.govresearchgate.netacs.org.

Research indicates that the crystallinity of CaMoO₄ significantly influences its performance in energy storage applications. Amorphous CaMoO₄ is preferred for faster energy storage and release, while crystalline CaMoO₄ offers larger energy storage capacity nih.govresearchgate.netkit.edudiva-portal.org. The synthesis temperature has been shown to affect the crystallinity and microstructure of CaMoO₄ nanoparticles, which in turn impacts their electrochemical behavior nih.govkit.eduresearchgate.net. Molecular dynamics simulations can complement experimental findings to understand the electronic structures and their correlation with energy storage performance nih.govacs.orgkit.edu.

Tailoring the thermal expansion behavior of materials, including molybdates, through approaches like solid solution formation, introducing defects, and fine-tuning crystal structure and microstructure, is another area where rational design principles are applied doi.org.

The incorporation of dopants, particularly rare-earth ions, is a common strategy to tune the optical properties of CaMoO₄ for luminescent applications researchgate.netresearchgate.netnih.govacs.org. Understanding the effect of different doping levels and co-doping on luminescence intensity and color is essential for designing phosphors with desired characteristics researchgate.netnih.govacs.org. First-principles calculations and theoretical methods, such as density functional theory and Wulff construction, can provide insights into the electronic structure, band structure, and morphology evolution of doped CaMoO₄, guiding the rational design of photofunctional materials acs.orgredalyc.org.

Advanced In-Situ Characterization Methodologies for CaMoO₄ Synthesis and Performance

Advanced in-situ characterization techniques are vital for gaining a deeper understanding of the synthesis mechanisms of CaMoO₄ and monitoring its performance in real-time under operating conditions. These methodologies can provide dynamic information about structural changes, reaction intermediates, and charge transfer processes that are not accessible through ex-situ techniques.

For instance, in-situ growth of CaMoO₄ on conductive substrates has been investigated for electrocatalytic applications rsc.orgresearchgate.net. Techniques like electrochemical characterization (linear sweep voltammetry, cyclic voltammetry, electrochemical impedance spectroscopy) and multistep chronopotentiometry are employed to evaluate the catalytic activity, charge transfer resistance, and durability of CaMoO₄-based electrocatalysts during the oxygen evolution reaction (OER) rsc.orgresearchgate.net.

While the provided search results highlight the use of various characterization techniques like XRD, Raman, FTIR, SEM, TEM, and XPS for analyzing CaMoO₄ materials researchgate.netnih.govresearchgate.netacs.orgnih.govredalyc.orgcdmf.org.brresearchgate.net, there is a clear need for developing and applying more advanced in-situ methods. These could include in-situ X-ray diffraction or spectroscopy during synthesis to track phase formation and evolution, or in-situ microscopy or electrochemical techniques to observe morphological changes and reaction dynamics during catalytic or energy storage processes. Such techniques would provide crucial operando insights to validate theoretical models and optimize synthesis parameters and device performance.

Development of Scalable and Environmentally Sustainable Synthesis Routes for CaMoO₄

The development of scalable and environmentally sustainable synthesis routes for CaMoO₄ is crucial for its widespread industrial adoption. Traditional synthesis methods can be energy-intensive, involve toxic chemicals, or produce significant waste tubitak.gov.tr. Future research should focus on developing green chemistry approaches and utilizing abundant or recycled resources.

Several synthesis methods for CaMoO₄ nanoparticles have been reported, including solid-state reaction, sol-gel, hydrothermal/solvothermal, spray pyrolysis, combustion, coprecipitation, microwave-assisted synthesis, sonochemical methods, and electrochemical routes researchgate.netacs.orgnih.govredalyc.orgtubitak.gov.trmdpi.comresearchgate.net. Among these, methods like urea-based auto-combustion are considered cost-effective researchgate.net. Utilizing industrial waste products, such as phosphogypsum, as a source of calcium for CaMoO₄ synthesis at room temperature presents a promising environmentally friendly approach researchgate.netmdpi.com. This method offers a way to valorize waste materials and reduce dependence on rare chemicals researchgate.net.

However, challenges remain in scaling up these environmentally friendly methods for large-scale production while maintaining control over particle size, morphology, and purity tubitak.gov.tr. Research is needed to optimize reaction conditions, explore continuous flow synthesis processes, and minimize energy consumption and waste generation. The use of benign solvents and reagents, as well as the development of synthesis strategies that avoid high temperatures and pressures, are key aspects of sustainable CaMoO₄ production tubitak.gov.tr.

Exploration of Multifunctional CaMoO₄-Based Materials and Heterostructures

Exploring the potential of multifunctional CaMoO₄-based materials and heterostructures is an exciting direction for future research. By combining CaMoO₄ with other materials, it is possible to create composites with enhanced or synergistic properties for various applications.

Research has already demonstrated the potential of CaMoO₄ in composite materials. For example, CaMoO₄/g-C₃N₄ composites have shown enhanced photocatalytic activity for dye degradation under UV light irradiation cdmf.org.br. The formation of interfaces between CaMoO₄ and g-C₃N₄ particles facilitates photogenerated carrier transfer, improving photocatalytic performance cdmf.org.br.

The in-situ growth of CaMoO₄ on electropolymerized polyaniline (PANI) has resulted in a hybrid electrocatalyst exhibiting superior activity for the oxygen evolution reaction compared to pristine CaMoO₄ or PANI rsc.orgresearchgate.net. This highlights the potential of combining inorganic oxides with conductive polymers to create efficient electrocatalysts rsc.org.

Q & A

Q. What synthesis methods are most effective for producing phase-pure calcium molybdate nanoparticles, and how do synthesis temperatures influence crystallinity?

this compound nanoparticles are synthesized via combustion routes (300–500°C) or microwave-assisted hydrothermal methods. Combustion at 500°C yields highly crystalline CaMoO₄ with tetragonal scheelite structure, confirmed by XRD and Raman spectroscopy . Lower temperatures (300°C) produce smaller crystallites but may introduce amorphous phases, impacting electrochemical performance in energy storage applications . For reproducible synthesis:

  • Use stoichiometric precursors (e.g., Ca(NO₃)₂·4H₂O and (NH₄)₆Mo₇O₂₄·4H₂O).
  • Optimize calcination time (2–4 hrs) to minimize impurity phases.
  • Characterize phase purity via Rietveld refinement .

Q. How can vibrational spectroscopy resolve contradictory assignments of low-frequency modes in CaMoO₄?

Infrared (IR) and Raman studies of CaMoO₄ reveal conflicting assignments for ν₂ (bending) and ν₄ (stretching) modes of MoO₄²⁻ tetrahedra. Methodological solutions include:

  • Isotopic substitution (e.g., ⁹⁸Mo vs. ¹⁰⁰Mo) to isolate mode contributions .
  • Single-crystal polarized spectroscopy to distinguish between Au (IR-active) and Eu (Raman-active) modes, resolving discrepancies from polycrystalline data .
  • Cross-validation with density functional theory (DFT) phonon calculations to match experimental frequencies .

Q. What experimental techniques are critical for determining the thermal expansion coefficients of CaMoO₄?

Synchrotron high-resolution powder diffraction (12–300 K) and lattice dynamics calculations are essential:

  • Thermal expansion coefficients : αₐ = 10.6 × 10⁻⁶ K⁻¹, α꜀ = 8.2 × 10⁻⁶ K⁻¹ (12–300 K) .
  • Key steps :
    • Collect temperature-dependent lattice parameters.
    • Fit data to Grüneisen approximation for quasiharmonic behavior.
    • Validate with phonon density-of-states (DOS) calculations .

Advanced Research Questions

Q. How do intrinsic defects in CaMoO₄ influence its scintillation efficiency, and how can defect formation energies be calculated?

Defects (e.g., oxygen vacancies, cation substitutions) alter charge-carrier trapping and luminescence. For defect analysis:

  • Computational method : Use DFT with hybrid functionals (e.g., HSE06) to calculate defect formation energies under different oxygen chemical potentials .
  • Key findings : Rare-earth doping (e.g., Eu³+) introduces trap states that enhance radiative recombination, improving scintillation light yield .
  • Experimental validation : Thermoluminescence (TL) glow curves and X-ray absorption near-edge spectroscopy (XANES) .

Q. What computational frameworks are optimal for modeling electronic structure and optical properties of CaMoO₄?

  • Exchange-correlation functionals : The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) accurately predicts bandgaps (~4.1 eV) but underestimates excitonic effects. Include spin-orbit coupling for Mo 4d-states .
  • Plane-wave codes : Use VASP with PAW pseudopotentials and a 500 eV cutoff. Optimize k-point sampling via Monkhorst-Pack grids (e.g., 4×4×4 for bulk calculations) .
  • Optical properties : Compute dielectric function (ε₁, ε₂) using the GW-BSE method to match experimental refractive indices (n ≈ 1.9–2.1 at 600 nm) .

Q. How does CaMoO₄ perform as a bolometric material in neutrino-less double-beta decay (0νββ) experiments, and what are key experimental design considerations?

In the AMoRE experiment, CaMoO₄ crystals enriched with ¹⁰⁰Mo and depleted in ⁴⁸Ca are used as scintillating bolometers:

  • Key parameters :
    • Light yield: 5,200 photons/MeV at 10 mK .
    • Radioactive purity: U/Th contamination < 10⁻⁵ g/g .
  • Design challenges :
    • Mitigate thermal noise via cryogenic shielding (<20 mK).
    • Optimize crystal geometry (e.g., 40 mm diameter × 40 mm height) to maximize ¹⁰⁰Mo content while minimizing self-absorption .

Q. Methodological Tables

Property Method Key Result Reference
Thermal expansion (αₐ, α꜀)Synchrotron XRD (12–300 K)αₐ = 10.6 × 10⁻⁶ K⁻¹, α꜀ = 8.2 × 10⁻⁶ K⁻¹
Refractive index (600 nm)Ellipsometryn = 1.95 ± 0.02
Scintillation light yieldCryogenic bolometry (10 mK)5,200 photons/MeV

Q. Contradictions & Resolutions

  • Vibrational mode assignments : Conflicting IR/Raman data arise from polycrystalline vs. single-crystal measurements. Resolution requires polarized spectroscopy and isotopic labeling .
  • Bandgap discrepancies : Hybrid functionals (e.g., HSE06) correct PBE’s underestimation of Mo 4d-orbital localization .

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